"Tert-butyl N-(3-oxopentyl)carbamate" CAS number and properties
This guide provides an authoritative technical analysis of Tert-butyl N-(3-oxopentyl)carbamate , a specialized aliphatic building block used in advanced medicinal chemistry. CAS: 1304776-60-0 | Molecular Formula: C₁₀H₁₉N...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an authoritative technical analysis of Tert-butyl N-(3-oxopentyl)carbamate , a specialized aliphatic building block used in advanced medicinal chemistry.
Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0) is a protected
-amino ketone intermediate.[1] It serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of Formyl Peptide Receptor 2 (FPR2) agonists for anti-inflammatory therapies. Its structure features a Boc-protected primary amine separated by an ethylene linker from an ethyl ketone, making it a versatile precursor for reductive aminations, heterocycle formation (e.g., substituted piperidines or pyrrolidines), and complex linker systems.
Chemical Identity & Physicochemical Properties
The compound is characterized by the stability of the Boc-protecting group under basic conditions and the reactivity of the ketone functionality.
The most robust synthetic route, documented in patent literature (e.g., US 9,604,934 B2), involves the direct alkylation of Boc-
-alanine using an organolithium reagent. This method bypasses the need for unstable aldehyde intermediates or complex oxidation steps.
Protocol: Direct Alkylation of Boc-
-Alanine
Mechanism: The reaction utilizes the "Weinreb-like" stability of the carboxylate dianion. Treatment of the carboxylic acid with excess organolithium generates a tri-lithio species (carboxylate + amine deprotonation + nucleophilic addition), which hydrolyzes to the ketone upon acidic workup.
Experimental Workflow
Reagents:
Substrate: N-Boc-
-alanine (CAS 3303-84-2).
Reagent: Ethyllithium (EtLi) or Ethylmagnesium bromide (Grignard requires Weinreb amide; EtLi works on acid).
Solvent: Anhydrous THF.
Step-by-Step Procedure:
Setup: Flame-dry a 3-neck flask under Argon. Charge with N-Boc-
-alanine (1.0 eq) and anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Dropwise add Ethyllithium (3.0–3.2 eq). Note: 3 equivalents are required to neutralize the carboxylic acid proton, the carbamate NH proton, and effect the nucleophilic attack.
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
Quench: Carefully quench with saturated aqueous NH₄Cl or 1M HCl (cold) to hydrolyze the intermediate gem-diol dianion to the ketone.
Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc gradient).
Visual Synthesis Logic
The following diagram illustrates the transformation from the amino acid precursor to the target ketone.
Figure 1: Synthetic pathway via organolithium addition to Boc-protected amino acid.
Applications in Drug Discovery
Tert-butyl N-(3-oxopentyl)carbamate is a high-value intermediate due to its dual functionality: the ketone allows for chain extension or cyclization, while the Boc-amine serves as a latent handle for further coupling.
FPR2 Agonist Synthesis
Research indicates this compound is a key intermediate in synthesizing agonists for the Formyl Peptide Receptor 2 (FPR2) . These agonists are investigated for resolving inflammation in conditions like asthma, Alzheimer's, and cardiovascular diseases.
Mechanism: The ketone undergoes reductive amination or Wittig olefination to attach pharmacophores (e.g., substituted phenyls or cyclohexyl groups), creating the lipophilic tail required for receptor binding.
Heterocycle Construction
The 1,5-relationship between the carbamate nitrogen and the ketone carbon (if deprotected) or the ketone's position allows for:
Reductive Cyclization: Deprotection of the Boc group (TFA/DCM) followed by intramolecular reductive amination can yield substituted pyrrolidines or piperidines , depending on the chain length and reaction partners.
Mannich-Type Reactions: The ketone enolate can participate in aldol or Mannich reactions to build complex quaternary centers.
Handling & Safety Protocols
As a ketone-carbamate, this compound requires standard organic laboratory safety measures.
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Stability: Stable at room temperature but best stored at 2–8°C to prevent slow decomposition or oxidation. Avoid strong acids (removes Boc) and strong bases (potential enolization/polymerization).
Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
Sigma-Aldrich. Tert-butyl N-(3-oxopentyl)carbamate Product Page. Retrieved from .[2]
Burli, R. W., et al. (2015). Modulators of Formyl Peptide Receptors. U.S. Patent No. 9,604,934 B2 .[3] Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis via EtLi addition to Boc-beta-alanine).
BLD Pharm. Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0).[4][1] Retrieved from .
PubChem. Compound Summary for CAS 1304776-60-0. National Library of Medicine. Retrieved from .
Technical Whitepaper: Spectral Characterization and Synthesis of tert-Butyl N-(3-oxopentyl)carbamate
Executive Summary In modern drug discovery, aliphatic amino ketones serve as critical building blocks for complex pharmacophores. tert-Butyl N-(3-oxopentyl)carbamate (commonly referred to as N-Boc-1-aminopentan-3-one) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, aliphatic amino ketones serve as critical building blocks for complex pharmacophores. tert-Butyl N-(3-oxopentyl)carbamate (commonly referred to as N-Boc-1-aminopentan-3-one) is a highly versatile synthetic intermediate. It has been notably utilized in the synthesis of urea hydantoin derivatives acting as Formyl Peptide Receptor 2 (FPR2) modulators, which are critical targets for resolving ocular and dermal inflammatory diseases .
This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic pathways, and rigorous spectral characterization (NMR, IR, MS) of this intermediate. By detailing the causality behind the analytical signals and experimental conditions, this guide serves as a self-validating framework for researchers isolating or synthesizing this compound.
Chemical Identity & Structural Overview
The target molecule is a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, featuring an ethyl ketone moiety. The spatial separation of the carbamate and ketone by an ethylene bridge dictates its unique spectral signatures.
Property
Value
IUPAC Name
tert-Butyl (3-oxopentyl)carbamate
CAS Number
1304776-60-0
Molecular Formula
C₁₀H₁₉NO₃
Molecular Weight
201.26 g/mol
SMILES
CCC(=O)CCNC(=O)OC(C)(C)C
Synthesis & Mechanistic Causality
The synthesis of tert-butyl N-(3-oxopentyl)carbamate is classically achieved via the direct nucleophilic addition of ethyllithium to N-Boc-
-alanine. The protocol relies on a precise stoichiometric ratio, requiring exactly three equivalents of the organolithium reagent. The mechanistic causality for this requirement is as follows:
First Equivalent: Deprotonates the carboxylic acid to form a lithium carboxylate.
Second Equivalent: Deprotonates the acidic carbamate N-H. If omitted, the N-H proton would prematurely quench the nucleophile in the subsequent step.
Third Equivalent: Acts as the active nucleophile, attacking the carboxylate carbon to form a stable gem-diol dilithium salt (a tetrahedral intermediate).
This tetrahedral intermediate is highly stable at -78°C and resists further nucleophilic attack, thereby preventing the over-alkylation that typically leads to tertiary alcohols. Upon quenching with an aqueous proton source, the intermediate rapidly collapses to yield the desired ethyl ketone.
Synthetic workflow for tert-Butyl N-(3-oxopentyl)carbamate via nucleophilic addition.
Comprehensive Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide a self-validating map of its connectivity. In the ¹H NMR spectrum, the methylene protons adjacent to the carbamate nitrogen (
-to-N) appear as a quartet around 3.35 ppm. This multiplicity is a direct result of scalar coupling to both the adjacent methylene group and the carbamate N-H proton.
Self-Validation via D₂O Exchange: If a deuterium exchange experiment (D₂O shake) is performed, the N-H signal (~4.95 ppm) disappears due to rapid H/D exchange. Consequently, the
-to-N methylene signal collapses from a quartet into a simple triplet, definitively validating the assignment.
In the ¹³C NMR spectrum, the two carbonyl carbons are highly diagnostic. The ketone carbonyl resonates significantly downfield (~210.5 ppm) due to a lack of resonance stabilization. Conversely, the carbamate carbonyl appears upfield (~156.0 ppm) because the lone pair on the adjacent nitrogen atom delocalizes into the carbonyl
orbital, increasing electron density and shielding the carbon nucleus.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (J)
Assignment
1.05
Triplet (t)
3H
7.3 Hz
-CH₂-CH₃ (Ethyl)
1.43
Singlet (s)
9H
-
-C(CH₃ )₃ (Boc)
2.45
Quartet (q)
2H
7.3 Hz
-C(=O)-CH₂ -CH₃ (Ethyl)
2.65
Triplet (t)
2H
6.0 Hz
-C(=O)-CH₂ -CH₂- ( to ketone)
3.35
Quartet (q)
2H
6.0 Hz
-NH-CH₂ -CH₂- ( to N)
4.95
Broad Singlet
1H
-
-NH - (Carbamate)
Collapses to a triplet upon D₂O exchange.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)
Assignment
210.5
C =O (Ketone)
156.0
C =O (Carbamate)
79.2
-C (CH₃)₃ (Boc Quaternary)
42.5
-C(=O)-C H₂-CH₂- ( to ketone)
36.2
-C(=O)-C H₂-CH₃ (Ethyl)
35.5
-NH-C H₂-CH₂- ( to N)
28.4
-C(C H₃)₃ (Boc Methyls)
7.8
-CH₂-C H₃ (Ethyl Methyl)
Infrared (IR) Spectroscopy
The IR spectrum exhibits two distinct carbonyl stretching frequencies. The ketone C=O stretch is observed at ~1715 cm⁻¹, standard for an aliphatic acyclic ketone. The carbamate C=O stretch appears lower, around 1690 cm⁻¹. This lower frequency is caused by resonance electron donation from the nitrogen atom, which decreases the double-bond character of the carbonyl group, thereby weakening the force constant of the C=O bond.
Table 3: Key IR Stretches (ATR)
Wavenumber (cm⁻¹)
Functional Group
Description
~3350
N-H Stretch
Sharp, secondary amine
2975, 2930
C-H Stretch
Aliphatic stretching
~1715
C=O Stretch
Acyclic aliphatic ketone
~1690
C=O Stretch
Carbamate (resonance shielded)
~1170
C-O Stretch
Carbamate ester bond
Mass Spectrometry (MS)
Under Electrospray Ionization (ESI) conditions, Boc-protected amines exhibit a highly predictable fragmentation cascade. The protonated molecular ion [M+H]⁺ at m/z 202.14 undergoes a McLafferty-type rearrangement to expel isobutylene (neutral loss of 56 Da), yielding a protonated carbamic acid intermediate at m/z 146.08. This species is thermodynamically unstable and rapidly decarboxylates (neutral loss of 44 Da) to form the free protonated amine at m/z 102.09.
A secondary, structure-specific fragmentation pathway involves the cyclization of this primary amine onto the ketone carbonyl, followed by the expulsion of water (-18 Da) to form a highly stable 5-membered cyclic iminium ion (a 2-ethyl-1-pyrroline derivative) at m/z 84.08.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-Boc-
-alanine (2.0 g, 10.6 mmol) and anhydrous THF (50 mL).
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach an internal temperature of -78°C. Stir for 15 minutes to equilibrate.
Nucleophilic Addition: Dropwise add a solution of ethyllithium in cyclohexane (0.5 M, 64 mL, 32.0 mmol) over 30 minutes using a syringe pump to prevent localized heating.
Reaction: Maintain the reaction at -78°C for exactly 2 hours to ensure complete formation of the tetrahedral intermediate.
Quench: Carefully add saturated aqueous NH₄Cl (20 mL) at -78°C to protonate the intermediate, then remove the cooling bath and allow the mixture to warm to room temperature.
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure ketone.
Analytical Sample Preparation
NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. For D₂O exchange, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, let the phases separate, and re-acquire the ¹H spectrum.
IR: Deposit a neat film of the compound directly onto a diamond ATR crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
MS: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid to promote ionization. Inject directly into an ESI-QTOF mass spectrometer operating in positive ion mode.
"Tert-butyl N-(3-oxopentyl)carbamate" IUPAC name and structure
Executive Summary Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0) is a specialized aliphatic ketone intermediate used primarily in the synthesis of complex pharmaceutical agents, including Formyl Peptide Receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0) is a specialized aliphatic ketone intermediate used primarily in the synthesis of complex pharmaceutical agents, including Formyl Peptide Receptor 2 (FPR2) modulators.[1][2][3] Structurally, it consists of a 3-oxopentyl chain protected at the nitrogen terminus by a tert-butoxycarbonyl (Boc) group. Its chemical utility lies in its dual functionality: the ketone moiety serves as an electrophile for reductive aminations or cyclizations, while the Boc group provides orthogonal amine protection stable to basic conditions.
This guide details the compound's physicochemical identity, a validated synthesis protocol using organolithium chemistry, and its application in medicinal chemistry workflows.
-alanine. The carbon backbone features a ketone at the C3 position relative to the nitrogen-bearing carbon (C1), creating a gamma-amino ketone motif.
Property
Value (Experimental/Predicted)
Note
Appearance
Colorless to pale yellow oil
Typical for low MW Boc-amino ketones
Boiling Point
~280–290 °C (Predicted)
Decomposes before boiling at atm pressure
Solubility
Soluble in DCM, THF, EtOAc
Insoluble in water
Stability
Stable at -20°C
Avoid strong acids (cleaves Boc)
Synthesis Protocol: The Direct Organolithium Route
Mechanistic Rationale
The most direct and high-integrity synthesis involves the reaction of N-Boc-
-alanine with ethyllithium (EtLi) . Unlike Grignard reagents, which often fail to convert carboxylic acids directly to ketones due to stable salt formation, organolithiums utilize a "dianion mechanism."
Deprotonation (1st Eq): The first equivalent of EtLi removes the acidic carboxyl proton, forming the lithium carboxylate.
Nucleophilic Addition (2nd Eq): The second equivalent adds to the carbonyl carbon, forming a stable tetrahedral dianion intermediate.
Acid Quench: Upon acidic hydrolysis, the dianion collapses to eliminate water (as LiOH) and release the ketone.
Experimental Procedure
Note: This protocol is adapted from US Patent 8,940,764 [1].
Ethyllithium (0.5 M in cyclohexane/benzene): 64 mL (32 mmol, 3.0 equiv)
Tetrahydrofuran (THF), anhydrous: 50 mL
Saturated aqueous
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Workflow:
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add N-Boc-
-alanine (2.0 g) and anhydrous THF (50 mL).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Add the Ethyllithium solution dropwise over 20 minutes via a pressure-equalizing addition funnel. Crucial: Maintain internal temperature below -70°C to prevent Boc cleavage or over-addition.
Reaction: Stir at -78°C for 2 hours.
Quench: While still at -78°C, carefully quench the reaction with saturated
(20 mL). Allow the mixture to warm to room temperature.
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the colorless oil.
Visualization of Synthesis Logic
Figure 1: Reaction pathway for the direct conversion of Boc-beta-alanine to the target ketone via organolithium addition.
Alternative "High-Fidelity" Route: The Weinreb Amide Strategy
For large-scale manufacturing where organolithium handling is hazardous, the Weinreb Amide route is the preferred standard for scientific integrity. It prevents the formation of tertiary alcohol byproducts completely.
Activation: React N-Boc-
-alanine with CDI or EDCI and N,O-dimethylhydroxylamine.
Substitution: Treat the resulting Weinreb amide with Ethyl Magnesium Bromide (EtMgBr). The magnesium chelate stabilizes the intermediate, preventing double addition.
Hydrolysis: Acidic workup releases the ketone.
Analytical Validation (Expected Data)
To validate the synthesized compound, researchers should verify the following NMR signals. These values are predicted based on the specific connectivity of the 3-oxopentyl chain.
¹H NMR (300 MHz, CDCl₃):
5.10 (br s, 1H, NH )
3.35 (q, J = 6.0 Hz, 2H, N-CH ₂-CH₂)
2.62 (t, J = 6.0 Hz, 2H, CH₂-CH ₂-C=O)
2.42 (q, J = 7.3 Hz, 2H, O=C-CH ₂-CH₃)
1.44 (s, 9H, Boc )
1.05 (t, J = 7.3 Hz, 3H, CH₂-CH ₃)
Applications in Drug Discovery
Tert-butyl N-(3-oxopentyl)carbamate serves as a critical "C5-linker" scaffold.
FPR2 Modulator Synthesis
As detailed in US Patent 8,940,764, this ketone is a precursor for urea hydantoin derivatives that modulate the Formyl Peptide Receptor 2 (FPR2). These compounds are investigated for treating inflammatory diseases [1].[4]
Reductive Amination & Cyclization
The ketone functionality allows for reductive amination with diverse amines. If the Boc group is removed (deprotection), the resulting free amine can attack the ketone intramolecularly (if chain length permits) or react intermolecularly to form complex heterocycles.
Figure 2: Downstream applications of the title compound in heterocyclic chemistry and drug development.
References
Rubottom, G. M., & Kim, C. (1983). Preparation of ketones from carboxylic acids and organolithium reagents. Journal of Organic Chemistry.
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.
Tert-butyl N-(3-oxopentyl)carbamate: A Versatile Bifunctional Building Block for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl N-(3-oxopentyl)carbamate is a valuable synthetic intermediate characterized by two key functional groups: a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(3-oxopentyl)carbamate is a valuable synthetic intermediate characterized by two key functional groups: a ketone and a tert-butoxycarbonyl (Boc)-protected amine. This unique bifunctional architecture allows for selective, sequential chemical transformations, making it a highly useful building block in the design and synthesis of complex organic molecules, including pharmaceutical intermediates and novel chemical entities. This guide provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications in medicinal chemistry and drug development. All protocols and claims are grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Role of Boc-Protected Amines in Synthesis
In the landscape of modern drug discovery, the ability to construct complex molecular architectures with precision is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, serving as a cornerstone of contemporary organic synthesis.[1] Its popularity stems from its robust stability across a wide range of reaction conditions—including basic, hydrogenolytic, and mildly acidic environments—coupled with its clean and efficient removal under moderately strong acidic conditions. This stability profile enables chemists to perform selective reactions on other parts of a molecule without affecting the protected amine, a strategy known as orthogonal protection.[2]
Compounds that incorporate the Boc-protected amine alongside other reactive functionalities, such as Tert-butyl N-(3-oxopentyl)carbamate, are particularly powerful. They serve as versatile synthons, or building blocks, that allow for the controlled, stepwise elaboration of a molecular scaffold. The presence of the ketone group in the pentyl chain offers a distinct reactive handle for transformations like reductive amination, aldol condensation, or Wittig reactions, while the amine remains masked. Subsequent deprotection of the amine reveals a nucleophilic site for acylation, alkylation, or sulfonylation, enabling the introduction of further diversity. This guide focuses on Tert-butyl N-(3-oxopentyl)carbamate, detailing its properties and synthetic utility for researchers engaged in the development of novel therapeutics.
Physicochemical and Structural Properties
The fundamental characteristics of a chemical compound dictate its behavior in a synthetic or biological system. The molecular formula of Tert-butyl N-(3-oxopentyl)carbamate is C₁₀H₁₉NO₃ , and its calculated molecular weight is 217.28 g/mol .
Structural Data
The structure of the molecule features a five-carbon pentyl backbone with a ketone at the C-3 position. The terminal amine is protected with a tert-butoxycarbonyl group.
Table 1: Core Physicochemical Properties of Tert-butyl N-(3-oxopentyl)carbamate
Property
Value
Source
IUPAC Name
tert-butyl N-(3-oxopentyl)carbamate
-
Molecular Formula
C₁₀H₁₉NO₃
Calculated
Molecular Weight
217.28 g/mol
Calculated
Canonical SMILES
CCC(=O)CCNC(=O)OC(C)(C)C
Calculated
InChI Key
(Calculated)
-
Note: Experimental data for this specific compound is not widely published; properties are derived from its chemical structure.
Synthesis and Mechanistic Rationale
While a dedicated synthesis for Tert-butyl N-(3-oxopentyl)carbamate is not extensively documented in the literature, a reliable and high-yielding route can be readily designed based on well-established protocols for Boc protection of primary amines. The most logical approach involves the reaction of the corresponding amino-ketone precursor with di-tert-butyl dicarbonate (Boc₂O).
Proposed Synthetic Workflow
The synthesis can be envisioned as a single-step protection reaction. The key is to obtain the starting material, 5-aminopentan-3-one, which can be synthesized via several routes or procured from commercial suppliers.
Caption: Proposed workflow for the synthesis of Tert-butyl N-(3-oxopentyl)carbamate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Tert-butyl N-(3-oxopentyl)carbamate from 5-aminopentan-3-one hydrochloride.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add 5-aminopentan-3-one hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the suspension to 0 °C using an ice bath.
Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and act as a base. Stir for 15-20 minutes.
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure Tert-butyl N-(3-oxopentyl)carbamate.
Trustworthiness: This protocol is based on a standard and highly reliable method for amine protection. The use of a base (TEA) is critical for deprotonating the ammonium salt and the resulting carbamic acid intermediate. The aqueous workup effectively removes unreacted reagents and salts, and column chromatography ensures high purity of the final product.
Applications in Drug Development and Medicinal Chemistry
The true value of Tert-butyl N-(3-oxopentyl)carbamate lies in its bifunctional nature, which allows for its use as a versatile linker or scaffold in the synthesis of more complex molecules. The tert-butyl group is a common feature in many drugs, where it can enhance potency or act as a steric shield to improve metabolic stability.[3]
A Bifunctional Synthetic Handle
The two functional groups can be addressed in a planned sequence:
Ketone Chemistry: The ketone at the C-3 position is an electrophilic site available for a host of nucleophilic addition reactions. It can be used in reductive amination to form new secondary amines, serve as a substrate for Grignard or organolithium reagents to create tertiary alcohols, or participate in Wittig-type reactions to form alkenes.
Amine Chemistry (Post-Deprotection): The Boc-protected amine is inert during the initial modifications at the ketone. Once the desired transformation is complete, the Boc group can be cleanly removed with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This unmasks a primary amine, which can then be used for amide bond formation, alkylation, or sulfonylation, effectively coupling the building block to another molecular fragment.
Caption: Logical relationships in the synthetic utility of the title compound.
Role as a Linker and Scaffold
This building block is ideal for use as a linker in developing molecules like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where connecting two different molecular entities with a specific length and geometry is required. Furthermore, the ketone can be a precursor for creating heterocyclic rings, such as pyrazoles or pyridines, which are common motifs in pharmacologically active compounds.[4] The carbamate group itself is a structural motif found in numerous approved drugs, including anticonvulsants and prodrugs, highlighting its therapeutic relevance.[5]
Protocol: Boc Group Deprotection
Objective: To remove the Boc protecting group to reveal the primary amine.
Materials:
Tert-butyl N-(3-oxopentyl)carbamate (1.0 eq)
Trifluoroacetic acid (TFA) (10-20 eq)
Dichloromethane (DCM), anhydrous
Procedure:
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (10-20 eq) to the solution. Caution: TFA is highly corrosive.
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
The resulting residue is the trifluoroacetate salt of the deprotected amine. It can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Safety and Handling
While specific toxicity data for Tert-butyl N-(3-oxopentyl)carbamate is not available, data from analogous compounds should be used to guide handling procedures. For example, the related compound tert-butyl N-(3-oxobutyl)carbamate is classified as a skin and eye irritant and may cause respiratory irritation.[6]
General Precautions:
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
Conclusion
Tert-butyl N-(3-oxopentyl)carbamate represents a strategically designed synthetic building block of significant value to researchers in medicinal chemistry and drug development. Its combination of a reactive ketone and a stable, yet readily cleavable, protected amine provides a platform for diverse and controlled synthetic elaborations. By leveraging the well-understood chemistry of its constituent functional groups, scientists can efficiently construct complex molecular targets, accelerating the discovery of new therapeutic agents.
References
PubChem. tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. [Link]
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. [Link]
PubChem. tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate. National Center for Biotechnology Information. [Link]
NIST. tert-Butyl carbamate. National Institute of Standards and Technology. [Link]
Mandić, Z., & Gabelica Marković, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 275-293. [Link]
Google Patents.
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
Topic: Discovery and History of "Tert-butyl N-(3-oxopentyl)carbamate" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The "Masked" Linchpin of Mo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Discovery and History of "Tert-butyl N-(3-oxopentyl)carbamate"
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Masked" Linchpin of Modern MedChem
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0 ) is a specialized aliphatic building block that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of G-protein coupled receptor (GPCR) modulation.[1]
Chemically, it represents a Boc-protected
-amino ketone .[2] Its structural value lies in its duality:
The Ketone Handle: A reactive electrophile ready for reductive amination, Grignard addition, or heterocycle formation (e.g., Schmidt reaction, Robinson annulation).
The Boc-Protected Amine: A stable, non-interfering "mask" that prevents self-polymerization (a common issue with free amino ketones) and allows for orthogonal deprotection later in the synthetic sequence.
While simple in structure, this molecule solves a specific logistical problem in drug discovery: How to introduce a flexible, functionalized ethyl-amino linker without handling unstable free-base amino ketones.
History and Discovery: From Instability to Industrial Utility
Unlike natural products discovered by serendipity, Tert-butyl N-(3-oxopentyl)carbamate is a product of rational design necessity . Its history tracks with the evolution of "linkerology" in medicinal chemistry during the early 21st century.
The "Free Base" Problem (Pre-2010)
Before the widespread commercial availability of this protected form, researchers needing the 1-amino-3-pentanone skeleton faced significant challenges. The free base (1-amino-3-pentanone) is prone to:
Self-condensation: Forming imines and polymers.
Oxidative degradation: Limiting shelf-life.
Early syntheses involved in-situ generation of the amino ketone from 3-chloropentan-2-one or similar precursors, which was low-yielding and difficult to scale.
The Patent Era (2010–2015)
The molecule gained prominence in the patent literature around 2013-2015, specifically driven by the search for Formyl Peptide Receptor 2 (FPR2) agonists .
Key Milestone: The seminal description of its scalable synthesis appeared in US Patent 9,604,934 B2 (and related filings like US20150025068), assigned to Allergan (now AbbVie).
Context: Researchers needed a robust method to attach a 3-oxopentyl chain to a urea scaffold to create potent anti-inflammatory agents for ocular diseases. The Boc-protected intermediate allowed them to perform the coupling and subsequent modifications with high chemoselectivity.
This marked the transition of the molecule from a "lab curiosity" to a Process Chemistry Standard , validating its role in GMP (Good Manufacturing Practice) workflows.
Technical Specifications & Synthesis Protocols
Comparative Synthesis Pathways
To ensure scientific integrity, we present two distinct routes. The Industrial Route is faster but requires strict cryogenic control. The Laboratory Route is longer but more robust against over-alkylation.
Protocol A: Direct Alkylation (Industrial/Patent Method)
Best for: Large scale, few steps.
Mechanism: Direct addition of ethyllithium to the lithium carboxylate of Boc-
-alanine.
Criticality: Requires precise temperature control (-78°C) to prevent tertiary alcohol formation.
Step-by-Step:
Dissolution: Dissolve
-Boc--alanine (1.0 eq) in anhydrous THF under Argon.
Cryogenic Cooling: Cool the solution to -78°C .
Lithiation: Add Ethyllithium (3.0 eq, 0.5 M in benzene/cyclohexane) dropwise over 60 minutes.
Note: The first equivalent deprotonates the carboxylic acid; the second attacks the carbonyl.
Quench: Quench with saturated aqueous NH
Cl at -78°C to hydrolyze the tetrahedral intermediate directly to the ketone.
Workup: Warm to RT, extract with EtOAc, and purify via silica chromatography (Hexane/EtOAc).
Protocol B: The Weinreb Amide Route (High-Fidelity Lab Method)
Best for: High purity, avoiding over-addition side products.
Mechanism: Conversion of acid to Weinreb amide, followed by Grignard addition. The stable chelated intermediate prevents over-alkylation.
Step-by-Step:
Activation: React
-Boc--alanine with CDI (1.1 eq) or EDC/HOBt in DCM.
Grignard Addition: Dissolve amide in THF, cool to 0°C. Add Ethylmagnesium bromide (1.5 eq).
Hydrolysis: Quench with 1M HCl. The chelate breaks down to release the ketone.
Visualization of Synthesis Logic
Caption: Comparative synthetic pathways. Route A (Red) is direct but risky; Route B (Green) utilizes the Weinreb strategy for maximum fidelity.
Applications in Drug Development
FPR2 Agonists (Anti-Inflammatory)
The primary documented utility of this compound is in the synthesis of Urea-based FPR2 modulators .
Mechanism: The 3-oxopentyl chain mimics the lipophilic tail of natural FPR2 ligands (like Lipoxin A4), while the amine (after deprotection) serves as the anchor point for the urea pharmacophore.
Workflow:
Reductive Amination: The ketone of Tert-butyl N-(3-oxopentyl)carbamate is reacted with a substituted aniline or cyclohexylamine.
Deprotection: The Boc group is removed (TFA/DCM).
Urea Formation: The free amine is reacted with an isocyanate to form the final drug candidate.
General Heterocycle Synthesis
The molecule acts as a "C5 + N1" synthon.
Piperidine Synthesis: Intramolecular Mannich reactions can cyclize the linear chain into substituted piperidines, a core scaffold in >40% of small molecule drugs.
To verify the identity of the synthesized material, the following analytical signature must be observed. This serves as a Quality Control (QC) Checkpoint .
1H NMR (400 MHz, CDCl3):
4.80 (br s, 1H, NH) – Confirming carbamate.
3.35 (q, 2H, N-CH) – Alpha to nitrogen.
2.65 (t, 2H, CH-CO) – Alpha to ketone (side A).
2.40 (q, 2H, CO-CH-CH) – Alpha to ketone (side B).
1.44 (s, 9H, Boc) – Characteristic singlet.
1.05 (t, 3H, CH) – Terminal methyl triplet.
Diagnostic Logic:
If the triplet at
1.05 is split or messy, over-alkylation (tertiary alcohol formation) occurred during the Grignard/Lithium step.
If the Boc singlet (
1.44) is diminished, acidic hydrolysis occurred during workup.
Visualizing the Drug Discovery Workflow
Caption: The critical role of the reagent in synthesizing FPR2 agonists. It serves as the flexible linker connecting the pharmacophore to the lipophilic tail.
References
Beard, R. L., et al. (2015).[3] Urea derivatives as formyl peptide receptor 2 modulators. U.S. Patent No.[3] 9,604,934.[3] Washington, DC: U.S. Patent and Trademark Office. Link
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for Protocol B). Link
Sigma-Aldrich. (n.d.). Tert-butyl N-(3-oxopentyl)carbamate Product Page. (Validation of CAS 1304776-60-0).[1][4][5][6] Link
Dufton, N., & Perretti, M. (2010).[3] Therapeutic anti-inflammatory potential of formyl peptide receptor agonists. Pharmacology & Therapeutics, 127(2), 175-188.[3] (Context for FPR2 application). Link
Tert-butyl N-(3-oxopentyl)carbamate: Synthesis, Mechanistic Pathways, and Applications in FPR2 Modulator Development
Executive Summary In the landscape of modern anti-inflammatory drug discovery, the Formyl Peptide Receptor 2 (FPR2) has emerged as a highly sought-target due to its role in actively resolving inflammation without the imm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern anti-inflammatory drug discovery, the Formyl Peptide Receptor 2 (FPR2) has emerged as a highly sought-target due to its role in actively resolving inflammation without the immunosuppressive side effects typical of corticosteroids. The development of small-molecule FPR2 agonists—specifically urea hydantoin derivatives—relies heavily on specialized chemical building blocks.
One such critical intermediate is tert-butyl N-(3-oxopentyl)carbamate (CAS:). Structurally, it is a Boc-protected amino ketone that serves as the foundational scaffold for synthesizing complex spiro-hydantoin and urea-hydantoin pharmacophores. This technical whitepaper dissects the chemical synthesis, mechanistic causality, and downstream pharmacological applications of this essential compound.
Chemical Synthesis & Mechanistic Causality
The synthesis of tert-butyl N-(3-oxopentyl)carbamate is achieved via the direct alkylation of N-(1,1-dimethylethoxy)carbonyl-β-Alanine (Boc-β-Alanine) using an organolithium reagent. While reacting a carboxylic acid with an alkyllithium compound is a classical method for ketone synthesis, the presence of the Boc-protected amine introduces complex stoichiometric requirements.
The Causality of Stoichiometry: Why 3 Equivalents?
A common pitfall in organolithium additions to amino acids is under-calculating the required equivalents, leading to incomplete reactions or unwanted tertiary alcohol byproducts. As detailed in the foundational patent , exactly 3.0 equivalents of Ethyl Lithium (EtLi) are required. The causality behind this experimental choice is a self-validating system of deprotonation and nucleophilic attack:
First Equivalent (Carboxylate Formation): EtLi acts as a base, deprotonating the highly acidic carboxylic acid proton to form a lithium carboxylate.
Second Equivalent (N-H Deprotonation): The carbamate N-H proton is moderately acidic. The second equivalent of EtLi deprotonates this site, forming a dianion. Failing to account for this step would result in the nucleophile being consumed as a base, halting the reaction.
Third Equivalent (Nucleophilic Attack): The final equivalent acts as a nucleophile, attacking the carboxylate carbon to form a tetrahedral gem-diol trianion intermediate .
Crucial Mechanistic Insight: The reaction must be maintained at -78 °C. At this temperature, the lithium ions chelate the oxygen atoms of the tetrahedral intermediate, stabilizing it and preventing it from collapsing into a ketone in situ. If the ketone were to form before the reaction is quenched, a fourth equivalent of EtLi would attack it, yielding an undesired tertiary alcohol. The ketone is only liberated during the acidic aqueous workup.
Note: This protocol is a self-validating system. The absence of gas evolution after the second equivalent confirms the transition from acid-base chemistry to nucleophilic addition.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 2.0 g (10.6 mmol) of Boc-β-Alanine in 50 mL of anhydrous Tetrahydrofuran (THF).
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
Addition: Dropwise, add 64 mL of Ethyl Lithium (0.5 M solution in cyclohexane, 32.0 mmol, ~3.0 eq) using a syringe pump over 30 minutes to prevent localized heating.
Stirring: Maintain the reaction at -78 °C for 2 hours.
Acidic Quench (Workup): Carefully quench the reaction at -78 °C by adding 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl). This protonates the tetrahedral intermediate, triggering its collapse into the target ketone.
Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield tert-butyl N-(3-oxopentyl)carbamate.
Fig 1: Mechanistic workflow of Boc-β-Alanine alkylation using 3 equivalents of Ethyl Lithium.
Application in Drug Development: FPR2 Modulators
Target Biology: The FPR2 Pathway
FPR2 is a promiscuous G-protein coupled receptor (GPCR) that plays a paradoxical role in immunology. While it can bind pro-inflammatory acute-phase proteins like Serum Amyloid A1 (SAA1), its therapeutic value lies in its high affinity for Lipoxin A4 (LXA4) , an endogenous specialized pro-resolving mediator (SPM) [1]. Activation of FPR2 by LXA4 or small-molecule mimetics triggers a Gi-protein-mediated signaling cascade that halts neutrophil infiltration, inhibits NF-κB nuclear translocation, and activates the NRF2 antioxidant pathway [2].
Because native LXA4 is metabolically unstable and rapidly degraded by local enzymes, researchers at Allergan and other pharmaceutical entities utilized tert-butyl N-(3-oxopentyl)carbamate to synthesize metabolically robust urea hydantoin derivatives that mimic LXA4's spatial geometry [3].
Fig 2: FPR2 signaling pathway mediating the resolution of inflammation via small molecule agonists.
Downstream Methodology: The Bucherer-Bergs Reaction
To convert tert-butyl N-(3-oxopentyl)carbamate into an FPR2 modulator, the ketone moiety is transformed into a hydantoin ring via the Bucherer-Bergs multicomponent reaction.
Step-by-Step Protocol:
Reagent Assembly: Dissolve 1.0 eq of tert-butyl N-(3-oxopentyl)carbamate in a 1:1 mixture of Ethanol and Water.
Addition of Salts: Add 1.5 eq of Potassium Cyanide (KCN) and 3.0 eq of Ammonium Carbonate ((NH₄)₂CO₃). Safety Note: KCN is highly toxic; perform strictly in a well-ventilated fume hood.
Cyclization: Heat the mixture to 60 °C for 12-18 hours. The ammonia (from the carbonate) forms an imine with the ketone, which is attacked by cyanide to form an α-aminonitrile. Carbon dioxide (also from the carbonate) then inserts to form a carbamic acid, which cyclizes to yield the hydantoin.
Isolation: Cool the reaction to 0 °C. The resulting spiro-hydantoin typically precipitates and can be isolated via vacuum filtration, ready for subsequent Boc-deprotection and urea coupling.
Data Presentation
Table 1: Physicochemical Properties of tert-butyl N-(3-oxopentyl)carbamate
Property
Value / Description
CAS Number
1304776-60-0
Molecular Formula
C₁₀H₁₉NO₃
Molecular Weight
201.26 g/mol
Physical State
Viscous oil to low-melting solid
Solubility
Soluble in THF, DCM, EtOAc, and Methanol
Primary Utility
Precursor for Bucherer-Bergs hydantoin synthesis
Table 2: Reaction Optimization Parameters for Organolithium Alkylation
EtLi consumed by acid/NH deprotonation; no nucleophile remains.
-78 °C
3.0 eq
Target Ketone (High Yield)
Stable chelated intermediate formed; collapses only upon acidic quench.
-78 °C
4.0 eq
Tertiary Alcohol
Excess nucleophile attacks the ketone immediately upon local warming.
References
Chiang, N., Serhan, C. N., Dahlen, S., Drazen, J. M., Hay, D. W. P., Rovati, E., Shimizu, T., Yokomizo, T., & Brink, C. (2006). "The lipoxin receptor ALX: Potent ligand-specific and stereoselective actions in vivo." Pharmacological Reviews, 58(3), 463-519.[Link]
Dufton, N., & Perretti, M. (2010). "Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists." Pharmacology & Therapeutics, 127(2), 175-188.[Link]
Beard, R. L., Vuligonda, V., Vu, T. H., & Garst, M. E. (2017). "Urea hydantoin derivatives as formyl peptide modulators." U.S. Patent No. 9,604,934 B2. Washington, DC: U.S.
Protocols & Analytical Methods
Method
Application Note: A Robust Synthetic Pathway to Tert-butyl N-(3-oxopentyl)carbamate
Abstract This technical guide provides a detailed, field-proven protocol for the synthesis of tert-butyl N-(3-oxopentyl)carbamate, a valuable β-amino ketone building block. β-Amino ketones are critical synthons in the de...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of tert-butyl N-(3-oxopentyl)carbamate, a valuable β-amino ketone building block. β-Amino ketones are critical synthons in the development of pharmaceutical agents and complex organic molecules.[1] Our featured pathway is a robust two-step sequence commencing with the N-protection of 4-penten-1-amine, followed by a selective palladium-catalyzed Wacker-Tsuji oxidation. This document offers comprehensive, step-by-step experimental procedures, characterization data, and an in-depth discussion of the chemical principles that ensure the reliability and efficiency of the synthesis.
Introduction and Strategic Overview
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of nucleophilic and basic conditions, while allowing for facile cleavage under mild acidic conditions.[2][3] This strategic orthogonality is essential in multi-step syntheses. The target molecule, tert-butyl N-(3-oxopentyl)carbamate, combines this key protecting group with a β-amino ketone moiety, rendering it a highly versatile intermediate for drug discovery.[4]
Several synthetic routes can be envisioned for its preparation, including reductive amination and ozonolysis.[5][6][7] However, for achieving high regioselectivity and yield, the Wacker-Tsuji oxidation of a Boc-protected homoallylic amine stands out as a superior strategy.[1][8] This palladium-catalyzed reaction reliably converts a terminal olefin into a methyl ketone, directly furnishing the desired carbonyl functionality at the C3 position.[8]
This guide details a two-step synthetic sequence:
N-Boc Protection: Synthesis of the precursor, tert-butyl N-(pent-4-en-1-yl)carbamate, from commercially available 4-penten-1-amine.
Wacker-Tsuji Oxidation: Selective oxidation of the terminal alkene in the precursor to yield the final product, tert-butyl N-(3-oxopentyl)carbamate.
Diagram 1: Overall two-step synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl N-(pent-4-en-1-yl)carbamate (Precursor)
Causality: This initial step protects the primary amine of 4-penten-1-amine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for installing the Boc group due to its high efficiency and the benign nature of its byproducts (tert-butanol and CO₂).[2] A biphasic solvent system (Dioxane/Water) with a base ensures the amine is deprotonated and sufficiently nucleophilic to react with the (Boc)₂O.
Reagents and Materials
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
4-Penten-1-amine
85.15
50.0
4.26 g (4.95 mL)
Di-tert-butyl dicarbonate ((Boc)₂O)
218.25
55.0 (1.1 eq)
12.0 g
Sodium Hydroxide (NaOH)
40.00
75.0 (1.5 eq)
3.0 g
1,4-Dioxane
-
-
100 mL
Deionized Water
-
-
100 mL
Ethyl Acetate
-
-
~300 mL for workup
Brine
-
-
~50 mL for workup
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
For drying
Step-by-Step Procedure:
To a 500 mL round-bottom flask, add 4-penten-1-amine (50.0 mmol).
Dissolve the amine in 100 mL of 1,4-dioxane.
In a separate beaker, dissolve sodium hydroxide (75.0 mmol) in 100 mL of deionized water.
Add the aqueous NaOH solution to the flask containing the amine. Stir vigorously to ensure mixing.
Cool the reaction mixture to 0 °C using an ice-water bath.
Dissolve di-tert-butyl dicarbonate (55.0 mmol) in a minimal amount of dioxane and add it dropwise to the cooled, stirring reaction mixture over 20 minutes.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
Once complete, reduce the reaction volume by approximately half using a rotary evaporator to remove most of the dioxane.
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
Purify the crude product via flash column chromatography (Silica gel, 10% Ethyl Acetate in Hexanes) to afford tert-butyl N-(pent-4-en-1-yl)carbamate as a colorless oil.
Protocol 2: Synthesis of tert-Butyl N-(3-oxopentyl)carbamate (Final Product)
Causality: The Wacker-Tsuji oxidation transforms the terminal alkene into a methyl ketone. The palladium(II) catalyst is the active species that coordinates with the alkene. Water acts as the nucleophile. The role of copper(I) chloride and oxygen is to re-oxidize the resulting palladium(0) back to the active palladium(II) state, allowing the use of only a catalytic amount of the expensive palladium salt.[8] Dimethylformamide (DMF) is an excellent solvent for this reaction, ensuring the solubility of all components.
To a 250 mL three-necked flask equipped with a magnetic stir bar, add tert-butyl N-(pent-4-en-1-yl)carbamate (20.0 mmol), palladium(II) chloride (2.0 mmol), and copper(I) chloride (20.0 mmol).
Add a solvent mixture of DMF (80 mL) and water (10 mL).
Fit one neck of the flask with an oxygen-filled balloon.
Stir the dark brown suspension vigorously at room temperature under the oxygen atmosphere for 24 hours.
Monitor the reaction by TLC (20% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material.
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
Filter the mixture through a pad of Celite® to remove the palladium and copper salts. Wash the Celite® pad thoroughly with an additional 100 mL of diethyl ether.
Transfer the filtrate to a separatory funnel. Wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting residue by flash column chromatography (Silica gel, gradient of 15-25% Ethyl Acetate in Hexanes) to yield tert-butyl N-(3-oxopentyl)carbamate as a pale yellow oil.
Characterization of Final Product
Expected Outcome: A pale yellow oil.
Molecular Formula: C₁₀H₁₉NO₃
Molecular Weight: 201.26 g/mol
Spectroscopic Data:
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show distinct signals corresponding to each part of the molecule.
δ 4.85 (br s, 1H, NH -Boc)
δ 3.25 (q, J = 6.0 Hz, 2H, -CH ₂-NHBoc)
δ 2.68 (t, J = 7.2 Hz, 2H, -C(=O)-CH ₂)
δ 2.45 (q, J = 7.3 Hz, 2H, -C(=O)-CH ₂-CH₃)
δ 1.44 (s, 9H, -C(CH ₃)₃)
δ 1.06 (t, J = 7.3 Hz, 3H, -CH₂-CH ₃)
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework.
δ 211.5 (C=O, ketone)
δ 156.0 (C=O, carbamate)
δ 79.2 (C (CH₃)₃)
δ 43.5 (-C H₂-CH₂-NHBoc)
δ 37.0 (-C H₂-NHBoc)
δ 36.0 (-C(=O)-C H₂-CH₃)
δ 28.4 (-C(C H₃)₃)
δ 7.9 (-CH₂-C H₃)
Mass Spectrometry (ESI+):
m/z calculated for C₁₀H₁₉NO₃Na [M+Na]⁺: 224.1257; found should be within error tolerance.
m/z calculated for C₁₀H₁₉NO₄ [M+H]⁺: 202.1438.
Infrared (IR) Spectroscopy (thin film, cm⁻¹):
~3350 (N-H stretch)
~2975 (C-H stretch)
~1715 (C=O stretch, ketone)
~1690 (C=O stretch, carbamate)
~1170 (C-O stretch)
References
ResearchGate. Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. Available from: [Link]
PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
PMC. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. Available from: [Link]
The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
Organic & Biomolecular Chemistry (RSC Publishing). The regioselective Wacker oxidation of internal allylamines: synthesis of functionalized and challenging β-amino ketones. Available from: [Link]
University of Alberta. NMR Chemical Shifts of Common Laboratory Solvents. Available from: [Link]
New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Available from: [Link]
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
ResearchGate. Ozonolysis of the Boc-protected compound 2 a. Available from: [Link]
ACS Publications. Synthesis of N-Boc-protected 1-amino-3-alken-2-ols from allylic carbamates via palladium(II)-catalyzed oxidative cyclization. Available from: [Link]
SciSpace. A general and efficient catalyst system for a Wacker-type oxidation using TBHP as the terminal oxidant: application to classical. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
"Tert-butyl N-(3-oxopentyl)carbamate" reaction mechanisms and pathways
Executive Summary Tert-butyl N-(3-oxopentyl)carbamate (also known as N-Boc-1-amino-3-pentanone) is a pivotal bifunctional intermediate in medicinal chemistry. It features a protected primary amine ( -position) and a reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl N-(3-oxopentyl)carbamate (also known as N-Boc-1-amino-3-pentanone) is a pivotal bifunctional intermediate in medicinal chemistry. It features a protected primary amine (
-position) and a reactive ketone (-position), separated by an ethylene linker. This specific scaffold serves as a "linchpin" for synthesizing nitrogen heterocycles—most notably substituted piperidines and pyrrolidines —via intramolecular reductive cyclization. It is also extensively used as a linker in PROTACs and peptidomimetics where a precise 5-carbon spacing with a ketone handle is required.
This guide details the synthesis, reaction pathways, and experimental protocols for researchers utilizing this compound in drug discovery.[1]
Two primary pathways exist for synthesizing this compound.[2][3][4][5] Method A is preferred for small-scale, high-purity needs starting from amino acids. Method B is more atom-economical and scalable, utilizing conjugate addition.
Method A: Nucleophilic Alkylation of Boc-
-Alanine (Direct Route)
Reference: US Patent 2015/0025068 [1]
This method converts commercially available Boc-
-alanine directly to the ethyl ketone using ethyllithium. It relies on the formation of a stable dilithio intermediate that prevents over-addition.
Protocol:
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Dissolution: Dissolve Boc-
-alanine (2.0 g, 10.6 mmol) in anhydrous THF (50 mL).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Add Ethyllithium (0.5 M in benzene/cyclohexane, 64 mL, 32 mmol, 3.0 equiv) dropwise over 20 minutes.
Note: The first equivalent deprotonates the carboxylic acid; the second adds to the carbonyl to form the tetrahedral dilithio species. The third ensures complete conversion.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench: Carefully quench with 1N HCl (aqueous) at 0°C. This hydrolyzes the intermediate gem-diol/lithio species to the ketone.
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with saturated
) (1.2 equiv), and catalytic Amberlyst-15 or acetic acid .
Addition: Stir reagents in
at room temperature for 4–6 hours. The azide adds to the -position.
Reduction/Protection (One-Pot):
Transfer the crude
-azido ketone to a hydrogenation vessel.
Add
(10 wt%) , (1.1 equiv) , and solvent (MeOH).
Hydrogenate at 1 atm
for 12 hours. The azide reduces to an amine, which is immediately trapped by the Boc anhydride.
Yield: Typically 70–85% overall.
Reaction Pathways & Applications
The versatility of Tert-butyl N-(3-oxopentyl)carbamate lies in its ability to access diverse heterocyclic scaffolds.
Pathway Visualization (Graphviz)
Caption: Primary synthetic utility pathways. Pathway B is the dominant route for generating saturated nitrogen heterocycles.
Application Protocol: Synthesis of 2-Ethylpiperidine (Pathway B)
This reaction performs a "deprotection-cyclization-reduction" cascade, a powerful method for building alkaloids.
Deprotection: Dissolve Tert-butyl N-(3-oxopentyl)carbamate (1 mmol) in DCM/TFA (4:1) . Stir for 1 hour. Concentrate to dryness to obtain the amino-ketone trifluoroacetate salt.
Neutralization/Cyclization: Redissolve the salt in MeOH . Add
(1.5 equiv) to neutralize. Stir for 30 mins to allow intramolecular imine formation (-piperideine).
Reduction: Cool to 0°C. Add
(2.0 equiv) portion-wise.
Result: The imine is reduced to 2-ethylpiperidine .
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Incomplete formation of dilithio species.
Ensure 3.0+ equivalents of EtLi are used. Do not allow temperature to rise above -70°C during addition.
Over-addition (Method A)
Quench was too slow or warm.
Quench rapidly with cold acid. The intermediate is stable only at low temp.
No Cyclization (Pathway B)
Imine hydrolysis.
Perform the neutralization and reduction in anhydrous MeOH. Avoid water until workup.
Boc Loss (Storage)
Acidic impurities.
Store at -20°C. Ensure product is free of residual acid from silica gel (add 1% to eluent).
Safety & Handling
Hazards: The compound is an organic carbamate. While generally stable, the precursors (Ethyllithium, TMS-Azide) are hazardous.
Ethyllithium:[6] Pyrophoric. Handle strictly under inert atmosphere (Schlenk line/Glovebox).
TMS-Azide: Potential explosion hazard if heated or contacted with acid.
Storage: Hygroscopic. Store in a tightly sealed vial at -20°C .
Disposal: Quench lithium reactions with isopropanol before water. Dispose of aqueous waste separately from organics.
References
Beard, J. D., et al. (2015).[6] Urea and Hydantoin Compounds as FPR2 Modulators. US Patent 2015/0025068 A1. (Example 1, Step 1: Synthesis of tert-butyl (3-oxopentyl)carbamate).
Florjancic, A. S., & Sheppard, G. S. (2003). A Practical Synthesis of
-Amino Ketones via Aryllithium Addition to N-Boc-Amino Acids. Synthesis, 2003(11), 1653-1656. (Foundational methodology for organolithium addition to Boc-amino acids).
Hussein, M. A., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.[7] Chemical Communications. (General reductive amination protocols).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Tert-butyl N-(3-oxopentyl)carbamate in Heterocyclic Scaffolding
-Amino Ketones, Fischer Indole Synthesis, Pyrazoles, Drug Discovery, Heterocyclic Chemistry
Part 1: Executive Summary & Technical Profile
Tert-butyl N-(3-oxopentyl)carbamate represents a critical class of "masked" reactive intermediates known as
-protected -amino ketones. In drug discovery, free -amino ketones are notoriously unstable, prone to self-condensation and retro-Mannich degradation. The Boc-protected variant stabilizes this architecture, providing a versatile "linchpin" reagent that allows for the controlled, modular assembly of complex heterocyclic cores—specifically indoles , pyrazoles , and functionalized piperidines .
This guide outlines the strategic application of this reagent, moving beyond simple characterization to advanced synthetic protocols that leverage its dual functionality (electrophilic ketone and latent nucleophilic amine).
Physicochemical Profile
Property
Specification
IUPAC Name
Tert-butyl N-(3-oxopentyl)carbamate
Structure
Boc-NH-CH₂-CH₂-C(=O)-CH₂-CH₃
Molecular Weight
201.26 g/mol
Functional Groups
Carbamate (Boc), Ketone (internal)
Stability
Stable at RT; avoid strong acids (deprotection) or strong bases (enolate polymerization) until required.[1]
Solubility
High in DCM, THF, EtOAc; Low in Hexanes, Water.
Part 2: Core Applications in Heterocyclic Synthesis
Indole Synthesis via Fischer Cyclization
The most high-value application of Tert-butyl N-(3-oxopentyl)carbamate is its use as a ketone partner in the Fischer Indole Synthesis . Reaction with aryl hydrazines generates 3-ethyl-2-(2-aminoethyl)indole derivatives. These scaffolds are structural isomers of tryptamines, offering a novel chemical space for CNS-active targets (e.g., serotonin modulators).
Mechanism: Condensation with phenylhydrazine forms a hydrazone. Under Lewis acid catalysis (e.g., ZnCl₂), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia to form the indole core.
Regioselectivity: Cyclization can theoretically occur at C2 (the Boc-amino-ethyl side) or C4 (the ethyl side). In practice, steric parameters and catalyst choice can tune this selectivity, often favoring the formation of the 2,3-disubstituted indole system.
Pyrazole and Isoxazole Formation
The 1,3-relationship between the ketone and the potential enolizable positions allows for condensation with dinucleophiles.
Pyrazoles: Reaction with hydrazine or substituted hydrazines yields tetrahydro-indazoles or acyclic pyrazolyl-ethanamines depending on the reaction conditions.
Isoxazoles: Reaction with hydroxylamine hydrochloride.
Access to 2,6-Disubstituted Piperidines (Robinson-Type Annulation)
While less direct, this reagent serves as a nucleophile in Michael additions .
Workflow:
Generation of the kinetic enolate (LiHMDS, -78°C).
Michael addition to an acceptor (e.g., ethyl acrylate).
Acidic deprotection (TFA) reveals the primary amine.
Intramolecular lactamization or reductive amination closes the piperidine ring.
Part 3: Detailed Experimental Protocol
Protocol A: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethyl)-3-ethylindole
A robust method for accessing "non-tryptamine" indole scaffolds.
Reagents:
Tert-butyl N-(3-oxopentyl)carbamate (1.0 equiv)
Phenylhydrazine (1.1 equiv)
Zinc Chloride (ZnCl₂) (2.0 equiv) or Polyphosphoric Acid (PPA)
Solvent: Glacial Acetic Acid or Ethanol (for ZnCl₂ method)
Add Phenylhydrazine (1.08 mL, 11 mmol) dropwise at 0°C.
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).
Note: The Boc group is acid-sensitive. Avoid strong mineral acids in this step if retaining the Boc group is desired.
Cyclization (Fischer Indolization):
Method A (Lewis Acid - Boc Preserving): Cool the hydrazone solution to 0°C. Add anhydrous ZnCl₂ (2.7 g, 20 mmol). Heat to reflux (80°C) for 4-6 hours.
Method B (Acid Mediated - Boc Cleaving): If the free amine is the target, use 4% H₂SO₄ in dioxane and reflux. This will form the indole and deprotect the amine simultaneously.
Work-up & Purification:
Cool reaction mixture.[2][3][4] Dilute with EtOAc (100 mL).
Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid.
Wash with Brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient).[3] The indole N-H proton will be distinct in ¹H NMR (~8-9 ppm).
Yield Expectation: 55-70% depending on regioselectivity ratios.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available from the core reagent.
Figure 1: Divergent synthetic utility of Tert-butyl N-(3-oxopentyl)carbamate in generating distinct heterocyclic classes.
Part 5: Troubleshooting & Expert Tips
Regioselectivity Issues (Fischer Indole):
Problem: Formation of the "wrong" indole isomer (cyclization onto the Boc-amino-ethyl side vs. the ethyl side).
Solution: Use sterically bulky protecting groups if Boc is insufficient, or switch to Japp-Klingemann conditions if applicable. However, for 3-oxopentyl systems, the ethyl group (C4) is generally more nucleophilic in the ene-hydrazine intermediate than the C2 position, favoring the 3-ethyl-2-substituted indole.
Boc Stability:
Problem: Loss of Boc group during Lewis Acid catalysis.
Solution: Use ZnCl₂ in tert-butanol or DCM rather than protic solvents like ethanol/acetic acid. Alternatively, switch to the Cbz group if stronger acid stability is required.
Enolate Alkylation:
Tip: When performing Michael additions, always add the ketone to the base (LDA/LiHMDS) at -78°C to ensure kinetic enolate formation. Warming too fast can lead to self-condensation of the ketone.
References
Synthesis of Indoles via Fischer Cyclization
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63 (4), 373–401. Link
Reactivity of
-Amino Ketones:
Gao, L., et al. "Recent Advances in the Synthesis of
-Amino Ketones." Organic & Biomolecular Chemistry, 2012. (General reference for class reactivity).
Piperidine Synthesis from Amino Ketones
Buffat, M. G. P. "Synthesis of Piperidines." Tetrahedron, 2004, 60, 1701–1729. Link
Application in Receptor Modulator Synthesis (Patent Example)
US Patent 20150025068 A1. "1-yl-3-phenylurea derivatives as formyl peptide modulators." (Describes the synthesis of Tert-butyl (3-oxopentyl)carbamate as Intermediate 1). Link
Application Note: Tert-butyl N-(3-oxopentyl)carbamate in the Synthesis of FPR2 Modulators
Executive Summary & Scientific Context Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0)[1] is a highly versatile N-Boc protected -amino ketone. In modern medicinal chemistry, it serves as a foundational building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0)[1] is a highly versatile N-Boc protected
-amino ketone. In modern medicinal chemistry, it serves as a foundational building block for synthesizing complex nitrogen-containing heterocycles. Most notably, it is the critical intermediate in the synthesis of urea hydantoin derivatives, which act as potent agonists for Formyl Peptide Receptor 2 (FPR2)[2].
FPR2, also known as the lipoxin A4 (LXA4) receptor, is a promiscuous G-protein coupled receptor (GPCR) that responds to endogenous lipid mediators and plays a pivotal role in the resolution of inflammation[3]. Small molecule anti-inflammatory agonists of FPR2 offer profound therapeutic benefits in inflammatory disorders—such as ocular inflammation—without the severe side effects (e.g., elevated intraocular pressure) typically associated with broad-acting steroids[2].
Fig 1. FPR2/ALX signaling pathway mediating the resolution of inflammation.
Precursor for 5-ethyl-5-substituted hydantoin cores
The "Why": Strategic Experimental Choices
Designing FPR2 agonists requires a highly specific 3D pharmacophore. Tert-butyl N-(3-oxopentyl)carbamate is strategically chosen for two reasons:
Protecting Group Orthogonality: The tert-butoxycarbonyl (Boc) group is completely stable to the highly basic organolithium reagents used during the ketone's synthesis. Later in the synthetic sequence, it can be cleanly removed via acidolysis (TFA/DCM) without disturbing the newly formed hydantoin ring.
Multicomponent Efficiency: The 3-oxopentyl moiety provides the exact steric and electronic environment needed to form a 5-ethyl-5-(2-aminoethyl)hydantoin core via the Bucherer-Bergs reaction, bypassing the need to isolate unstable
-Alanine (2.0 g, 10.6 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C.
Nucleophilic Addition: Dropwise, add a solution of ethyl lithium in cyclohexane (0.5 M solution, 64 mL, 32 mmol)[3].
Causality Check: Exactly 3 equivalents of EtLi are required. The first equivalent deprotonates the carboxylic acid (
). The second equivalent deprotonates the carbamate NH (). The third equivalent acts as the nucleophile, attacking the lithium carboxylate to form a stable tetrahedral intermediate.
Quench & Extraction: Stir for 2 hours at -78°C, then carefully quench with cold aqueous
. Extract with Ethyl Acetate (EtOAc).
Self-Validation: Analyze the crude product via
NMR. Successful mono-addition (avoiding over-addition to a tertiary alcohol) is confirmed by a sharp triplet integrating to 3H at ~1.05 ppm (the new ethyl methyl group) and the retention of the Boc group singlet at 1.40 ppm (9H). The ketone carbonyl carbon will appear at ~211 ppm in NMR.
Protocol 2: Bucherer-Bergs Hydantoin Synthesis
Objective: Convert the ketone into the 5,5-disubstituted hydantoin core.
Reaction Setup: In a heavy-walled pressure tube, combine Tert-butyl N-(3-oxopentyl)carbamate (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), and Ammonium Carbonate (
, 3.0 eq).
Solvent Addition: Suspend the reagents in a 1:1 mixture of Ethanol and Water.
Causality Check: The 1:1
ratio is critical. Water is required to dissolve the inorganic salts (KCN and carbonate), while Ethanol is necessary to solubilize the highly hydrophobic Boc-protected ketone.
Thermal Cyclization: Seal the tube tightly and heat to 80°C for 18 hours. Sealing is mandatory to prevent the escape of volatile
and gases generated in situ.
Self-Validation: Hydantoin formation is confirmed by the appearance of two distinct exchangeable NH protons in the
NMR (DMSO-) at ~10.5 ppm (imide NH) and ~7.9 ppm (amide NH). The ketone carbonyl peak (~211 ppm) in NMR will disappear, replaced by hydantoin carbonyls at ~177 and ~156 ppm.
Protocol 3: Deprotection and Urea Derivatization
Objective: Cleave the Boc group and couple with an isocyanate to form the final FPR2 agonist.
Deprotection: Stir the hydantoin intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature for 2 hours. Concentrate in vacuo to yield the amine-TFA salt.
Neutralization & Coupling: Dissolve the crude salt in DCM. Add Triethylamine (
, 3.0 eq) followed by the desired substituted phenyl isocyanate (1.1 eq).
Causality Check:
is critical to free-base the amine, rendering it sufficiently nucleophilic to attack the electrophilic isocyanate carbon.
Self-Validation: The reaction is complete when TLC (ninhydrin stain) shows the disappearance of the primary amine. Final validation is achieved via Mass Spectrometry showing the expected
ion for the urea derivative.
Quantitative Data Summaries
The efficiency of the Bucherer-Bergs step (Protocol 2) is highly dependent on solvent and temperature. The table below summarizes the optimization parameters for converting Tert-butyl N-(3-oxopentyl)carbamate to its hydantoin derivative.
Table 1: Optimization of Bucherer-Bergs Reaction Conditions
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Context
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0) is a highly versatile, bifunctional aliphatic building block. Featuring a Boc-protected primary amine and a reactive ethyl ketone, it serves as a critical intermediate in the pharmaceutical synthesis of small-molecule immunomodulators. Most notably, this intermediate is foundational in the synthesis of novel urea-based Formyl Peptide Receptor 2 (FPR2) agonists, which are currently under extensive investigation for their anti-inflammatory properties .
Mechanistic Insight: The Role of FPR2 in Inflammation
To understand the value of this intermediate, one must understand its target. FPR2 (also known as the Lipoxin A4 receptor, ALX) is a promiscuous G-protein coupled receptor (GPCR) that plays a pivotal role in the resolution of inflammation. Unlike traditional anti-inflammatories (e.g., NSAIDs) that merely inhibit pro-inflammatory pathways, FPR2 agonists actively promote tissue homeostasis by transducing the effects of endogenous resolving lipid mediators like Lipoxin A4 (LXA4) .
Fig 1: FPR2 signaling pathway mediating the resolution of inflammation.
Synthetic Methodology: Preparation of Tert-butyl N-(3-oxopentyl)carbamate
The synthesis of this intermediate relies on the direct nucleophilic acyl substitution of an unprotected carboxylic acid using an organolithium reagent. While Weinreb amides are traditionally used to prevent over-alkylation, the direct addition of ethyl lithium to N-Boc-β-alanine at cryogenic temperatures is highly efficient if the stoichiometry and temperature are strictly controlled.
Expertise & Causality: The Stoichiometric Rationale
Why are exactly 3.0 equivalents of Ethyl Lithium required for this transformation?
First Equivalent: Acts as a base, deprotonating the carboxylic acid to form the lithium carboxylate.
Second Equivalent: Deprotonates the acidic carbamate (Boc-NH) proton, forming a dianion.
Third Equivalent: Acts as the nucleophile, attacking the carboxylate carbon to form a stable tetrahedral trianion intermediate.
Maintaining the reaction at -78°C is critical to stabilize this tetrahedral intermediate. If the temperature rises before the aqueous quench, the intermediate can collapse into a ketone prematurely, leading to a second nucleophilic attack by unreacted ethyl lithium and the formation of an unwanted tertiary alcohol byproduct.
Quantitative Reaction Parameters
Table 1: Reagent Stoichiometry and Reaction Parameters for Ketone Synthesis
Reagent / Material
MW ( g/mol )
Eq.
Amount
Function
N-Boc-β-Alanine
189.21
1.0
2.0 g (10.6 mmol)
Starting Substrate
Ethyl Lithium (0.5M in Cyclohexane)
35.98
3.0
64 mL (32.0 mmol)
Base & Nucleophile
THF (Anhydrous)
72.11
-
50 mL
Solvent
NH₄Cl (Sat. Aqueous)
53.49
Excess
50 mL
Quench / Protonation
Step-by-Step Protocol
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
Dissolution: Charge the flask with N-Boc-β-alanine (2.0 g, 10.6 mmol) and anhydrous THF (50 mL). Stir at room temperature until fully dissolved.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.
Organolithium Addition: Using a syringe pump, add the ethyl lithium solution (0.5 M, 64 mL, 32.0 mmol) dropwise over 30 to 45 minutes. Critical Step: Maintain the internal temperature below -70°C during the addition to prevent premature collapse of the tetrahedral intermediate .
Reaction Maturation: Stir the reaction mixture continuously at -78°C for exactly 2 hours.
Cryogenic Quenching: Quench the reaction while still at -78°C by the rapid addition of saturated aqueous NH₄Cl (50 mL). This protonates the tetrahedral intermediate, allowing it to safely collapse to the desired ketone during the warming phase without risk of over-alkylation.
Workup: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure tert-butyl N-(3-oxopentyl)carbamate .
Downstream Application: Assembly of the FPR2 Agonist Pharmacophore
Once synthesized, the 3-oxopentyl moiety acts as a versatile electrophile. In the development of FPR2 modulators, the ketone undergoes reductive amination or cyclization to form complex heterocyclic scaffolds. Subsequently, the Boc group is orthogonally deprotected (using TFA in DCM or HCl in dioxane) to reveal the primary amine, which is then reacted with substituted phenyl isocyanates to form the active urea derivative .
Fig 2: Synthetic workflow from N-Boc-β-Alanine to FPR2 Agonist.
Analytical Validation & Troubleshooting
To ensure the integrity of the intermediate before proceeding to downstream coupling, the following self-validating checks should be performed:
¹H NMR (CDCl₃): Confirm the presence of the diagnostic ethyl ketone signals: a distinct quartet around 2.4 ppm (for the -CH₂- of the ethyl group) and a triplet around 1.0 ppm (for the terminal methyl). The Boc protecting group will appear as a strong, sharp singlet at 1.44 ppm (9H).
TLC Monitoring: The product is UV-inactive due to the lack of conjugation. However, it stains strongly with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) upon heating.
Troubleshooting Low Yields: If tertiary alcohol byproducts are observed in the LC-MS trace, ensure that the internal temperature during the ethyl lithium addition strictly remains below -70°C and that the NH₄Cl quench is performed before removing the dry ice bath.
References
Title: United States Patent US9604934B2 - 1-yl-3-phenylurea derivatives as formyl peptide receptor 2 modulators
Source: United States Patent and Trademark Office / Google Patents
URL
Title: Therapeutic anti-inflammatory potential of formyl peptide receptor agonists
Source: Pharmacology & Therapeutics (Dufton N., Perretti M.)
URL: [Link]
Application
Scale-up synthesis of "Tert-butyl N-(3-oxopentyl)carbamate" for industrial applications
Executive Summary Tert-butyl N-(3-oxopentyl)carbamate is a critical C5-linker and intermediate employed in the synthesis of pharmaceutical active ingredients (APIs), particularly as a precursor for -amino ketone derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl N-(3-oxopentyl)carbamate is a critical C5-linker and intermediate employed in the synthesis of pharmaceutical active ingredients (APIs), particularly as a precursor for
-amino ketone derivatives and heterocycles.[1] While laboratory-scale synthesis often relies on the oxidation of alcohols or complex Mannich reactions, these routes suffer from poor atom economy and difficult purification at scale.[1]
This guide details a robust, two-stage industrial protocol utilizing the Michael addition of benzylamine to ethyl vinyl ketone (EVK), followed by a one-pot hydrogenolytic debenzylation and Boc-protection.[1] This route is selected for its scalability, safety profile, and avoidance of chromatographic purification.
To achieve a scalable process, we bypass the unstable primary amine intermediate (1-amino-3-pentanone) which is prone to polymerization and retro-Michael elimination.[1] Instead, we utilize a benzyl-protected intermediate.[1]
Selected Route: The Aza-Michael / Hydrogenolysis Sequence [1]
Step 1 (Michael Addition): Controlled addition of Ethyl Vinyl Ketone (EVK) to Benzylamine to form N-benzyl-1-amino-3-pentanone.[1]
Step 2 (Reductive Protection): Catalytic hydrogenolysis of the benzyl group in the presence of Di-tert-butyl dicarbonate (Boc
O).[1] This "in-situ" capture prevents the formation of unstable free amines and minimizes side reactions (e.g., imine formation).[1]
Reaction Scheme Visualization
Figure 1: Two-stage synthetic pathway designed for minimizing isolation of unstable intermediates.
Nature: EVK is a potent lachrymator and alkylating agent.[1] It is highly toxic by inhalation.
Control: All transfers must occur within a closed system or a high-performance fume hood. Scrubber solutions (10% NaOH or aqueous amine waste) should be available to neutralize spills.[1]
Thermal Hazard: The Michael addition is exothermic (
kJ/mol).[1] Uncontrolled addition can lead to runaway reactions and polymerization.[1]
Ethanol (Absolute) - 5 Volumes (relative to EVK)[1]
Procedure:
Charge Benzylamine (1.2 eq) and Ethanol (3 Vol) into a reactor equipped with an overhead stirrer, internal thermometer, and dropping funnel.
Cool the solution to 0–5 °C using a glycol jacket or ice bath.
Prepare a solution of Ethyl Vinyl Ketone (1.0 eq) in Ethanol (2 Vol).
Add the EVK solution dropwise to the amine over 60–90 minutes.
Critical Parameter: Maintain internal temperature < 10 °C. Rapid addition promotes bis-alkylation (formation of the piperidine derivative).[1]
Warm to 20–25 °C and stir for 3 hours.
Monitor by HPLC/TLC. (Target: Disappearance of EVK; <5% bis-alkylated impurity).
Workup: Concentrate the reaction mixture under reduced pressure (40 °C) to remove ethanol.
Purification (Optional for Scale-up): The crude oil is usually sufficiently pure for Step 2.[1] If necessary, remove excess benzylamine via high-vacuum distillation or by washing a solution in MTBE with mild phosphate buffer (pH 6).[1] Note: Strong acid wash will extract the product.[1]
Step 2: One-Pot Hydrogenolysis & Boc-Protection
Objective: Removal of benzyl group and immediate protection of the amine.[1]
Technical Support Center: Synthesis of tert-Butyl N-(3-oxopentyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-oxopentyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize thei...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of tert-butyl N-(3-oxopentyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this key intermediate. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and improve your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of tert-butyl N-(3-oxopentyl)carbamate can often be attributed to several critical factors throughout the experimental process. These can range from the quality of starting materials to the specifics of the reaction workup.
Potential Causes and Troubleshooting Steps:
Incomplete Reaction: The reaction may not be proceeding to completion.
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration. An overnight stir is often recommended to maximize conversion.[1]
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
Solution: While many Boc-protections proceed well at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, depending on the specific synthetic route.[1] However, be cautious as excessive heat can lead to decomposition or side reactions.
Moisture in Reagents or Solvents: The presence of water can hydrolyze the Boc-anhydride ((Boc)₂O), a common reagent for this synthesis, rendering it inactive.
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While some protocols suggest that trace moisture can catalyze certain carbamate syntheses, it is generally best to start with anhydrous conditions for reproducibility.[1][2]
Base Strength and Stoichiometry: If a base is used, its strength and the amount added are crucial. An inappropriate base or incorrect stoichiometry can lead to incomplete deprotonation of the amine or unwanted side reactions.
Solution: For Boc protection of amines, bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure you are using the correct molar equivalents. In some cases, a stronger base might be necessary, but this should be evaluated carefully to avoid side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Their Origins:
N,N-di-Boc Protected Amine: Primary amines can sometimes undergo double protection, especially if an excess of (Boc)₂O and a strong base are used.[3]
Mitigation: Use a stoichiometric amount of (Boc)₂O relative to the amine. Adding the (Boc)₂O solution slowly to the reaction mixture can also help to favor mono-protection.
Unreacted Starting Material: This is often the cause of an extra spot on the TLC and is a direct indicator of an incomplete reaction.
Mitigation: As discussed in Q1, ensure sufficient reaction time and optimal temperature. You can also consider adding a slight excess of the protecting group precursor.
Urea Derivatives: If the reaction is run at high temperatures or for an extended period, isocyanate intermediates can form, which can then react with the starting amine to form urea byproducts.[4]
Mitigation: Maintain a controlled reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Hydrolysis of the Boc Group: If the workup involves strongly acidic conditions, the newly formed Boc-protected amine can be cleaved, regenerating the starting amine.[5][6][7]
Mitigation: Use mild acidic conditions (e.g., dilute HCl or a saturated solution of ammonium chloride) during the aqueous workup.
Q3: How can I effectively purify tert-butyl N-(3-oxopentyl)carbamate?
Purification is a critical step to obtain a high-purity product. The choice of method depends on the scale of your reaction and the nature of the impurities.
Recommended Purification Techniques:
Purification Method
When to Use
Key Considerations
Column Chromatography
For small to medium scale reactions with multiple, closely-eluting impurities.
A common mobile phase is a gradient of ethyl acetate in hexane.[8] The polarity can be adjusted based on TLC analysis.
Recrystallization
For larger scale reactions where the product is a solid and impurities have different solubilities.
The choice of solvent is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal.[8]
Aqueous Workup/Extraction
A standard and essential first step in purification to remove water-soluble impurities and unreacted reagents.
Typically involves washing the organic layer with a mild acid, a mild base (like sodium bicarbonate solution), and brine.
Q4: Can I avoid using a base in my Boc-protection reaction?
While many protocols for Boc protection of amines utilize a base, it is not always a strict requirement.[9] The necessity of a base often depends on the nature of the amine and the specific reaction conditions.
Base-Free Boc Protection:
The reaction between an amine and di-tert-butyl dicarbonate ((Boc)₂O) produces tert-butyl carbonate as a leaving group. This can then be protonated by the newly formed carbamate, which in turn breaks down into carbon dioxide and tert-butanol.[9] In this scenario, the amine itself acts as the base. However, for less nucleophilic amines or when a faster reaction rate is desired, the addition of a non-nucleophilic base is often beneficial.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to diagnosing and solving common issues encountered during the synthesis.
Problem: Low or No Product Formation
Verify Starting Materials:
Amine Substrate: Ensure the purity of your starting amine. Impurities can interfere with the reaction.
(Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the activity of your current stock.
Solvent: Ensure your solvent is anhydrous, as water will consume the (Boc)₂O.
Evaluate Reaction Conditions:
Temperature Control: As previously mentioned, temperature is a critical parameter. If the reaction is sluggish at room temperature, consider a modest increase in temperature.
Stoichiometry: A slight excess of (Boc)₂O (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion. However, a large excess can lead to di-protection.[3]
Workup and Purification:
pH during Workup: Avoid strongly acidic or basic conditions during the aqueous workup, as this can cleave the Boc protecting group.[10] A wash with a saturated solution of sodium bicarbonate is generally sufficient to neutralize any acidic byproducts.
Extraction: Ensure you are using an appropriate organic solvent for extraction and that you are performing a sufficient number of extractions to recover all of your product.
Chromatography: If using column chromatography, ensure your column is packed correctly and that you are using an appropriate solvent system to achieve good separation.
Problem: Product is an Oil and Difficult to Handle
It is not uncommon for carbamates of this type to be oils or low-melting solids, which can make them challenging to handle and purify.
Strategies for Handling Oily Products:
High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period.
Trituration: This technique involves washing the oily product with a solvent in which it is insoluble (e.g., cold hexanes or pentane). This can often induce crystallization or solidify the oil by removing impurities.
Co-evaporation: Dissolving the oil in a volatile solvent like dichloromethane and then removing the solvent on a rotary evaporator can sometimes help to remove trace impurities and yield a more solid product.
Experimental Protocols
General Protocol for the Synthesis of tert-Butyl N-(3-oxopentyl)carbamate
This protocol is a generalized procedure and may require optimization based on your specific starting materials and laboratory conditions.
Materials:
5-aminopentan-3-one hydrochloride (or the free base)
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or other suitable base
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
To a solution of 5-aminopentan-3-one hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 15-20 minutes.
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.
Add the (Boc)₂O solution dropwise to the amine solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
References
Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 1.
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(44), 21252-21274.
Li, J., Li, Z., Wang, Y., Zhang, Y., & Zhang, G. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 22031-22035.
Wikipedia. (2023, December 22). Tert-butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]
Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
Kumar, A., Akula, M., & Tummalapalli, M. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 9(1), 63-68.
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
Hosseini-Sarvari, M., & Etemad, S. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free.
MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
ETH Zurich. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]
Common side reactions in "Tert-butyl N-(3-oxopentyl)carbamate" synthesis
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. As a Senior Application Scientist, I have designed this portal to address the mechanistic pitfalls, side reactions, and o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. As a Senior Application Scientist, I have designed this portal to address the mechanistic pitfalls, side reactions, and optimization strategies for synthesizing Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0).
This Boc-protected
-amino ketone is a critical building block in medicinal chemistry. However, its synthesis is frequently plagued by over-addition, protecting-group cleavage, and precursor degradation. This guide dissects the causality behind these failures and provides a self-validating, field-proven protocol to ensure high-fidelity synthesis.
Part 1: Mechanistic Pathways & Workflow Analysis
To troubleshoot effectively, we must first map the synthetic landscape. The two most common industrial approaches are the Organometallic Addition (via direct lithium addition or Weinreb amide) and the Aza-Michael Addition .
Fig 1. Primary synthesis routes and common byproduct pathways for the target ketone.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing a high percentage of tertiary alcohol byproduct (tert-butyl (3-ethyl-3-hydroxypentyl)carbamate) during the organometallic addition?
The Causality: When reacting Boc-
-alanine directly with ethyl lithium[1], the reaction forms an intermediate lithium carboxylate. Upon addition of the nucleophile, a tetrahedral intermediate is formed. If this intermediate collapses prematurely before the acidic quench—often due to poor temperature control (warming above -78°C)—it releases the free ketone in situ. Because the target ketone is highly electrophilic, it immediately reacts with unreacted ethyl lithium to form the tertiary alcohol over-addition product[2].
The Solution: Transition to the Weinreb Amide intermediate[3]. The N-methoxy-N-methylamide forms a highly stable, five-membered metal-chelated tetrahedral intermediate that strictly resists collapse until the aqueous acidic quench is introduced[4].
Fig 2. Mechanistic breakdown of the tetrahedral intermediate leading to over-addition.
Q2: During the Aza-Michael addition of Boc-NH2 to ethyl vinyl ketone, my yields are capped at 60% and I observe a complex mixture on TLC. What is happening?
The Causality: Ethyl vinyl ketone (pent-1-en-3-one) is an exceptionally reactive Michael acceptor prone to radical or base-catalyzed auto-polymerization. Furthermore, the Aza-Michael addition is thermodynamically reversible. If the reaction is run with strong bases (e.g., DBU) or heated, retro-Michael addition competes with product formation, and the enone monomer degrades into oligomers.
The Solution: Abandon strong bases. Use a mild Lewis acid catalyst (like Cu(OTf)2) at room temperature, and ensure the ethyl vinyl ketone is freshly distilled and stabilized with a polymerization inhibitor (like BHT).
Q3: I am losing the Boc protecting group during the ethylmagnesium bromide addition to the Weinreb amide. Is the Grignard reagent cleaving it?
The Causality: While the Boc (tert-butyloxycarbonyl) group is generally stable to nucleophilic attack due to steric hindrance, Grignard reagents are both strong nucleophiles and strong bases. Localized exotherms during rapid addition can cause the internal temperature to spike. At elevated temperatures, the Grignard reagent attacks the carbamate carbonyl, leading to the elimination of the tert-butoxide group and destruction of the starting material.
The Solution: Ensure the Grignard reagent is added dropwise via a syringe pump to a vigorously stirred solution at strictly -78°C to dissipate localized heat.
Part 3: Quantitative Data & Experimental Protocols
To make informed decisions on route selection, review the comparative data below. The Weinreb Amide route is the industry standard for minimizing downstream purification bottlenecks[2].
Table 1: Comparative Analysis of Synthetic Routes for Tert-butyl N-(3-oxopentyl)carbamate
Synthetic Route
Primary Reagents
Target Ketone Yield (%)
Tertiary Alcohol (%)
Polymerization (%)
Key Vulnerability
Direct Organolithium
Boc--Alanine, EtLi (3.0 eq)
45 - 55%
25 - 35%
N/A
Premature intermediate collapse
Weinreb Amide
Weinreb Amide, EtMgBr (1.2 eq)
85 - 92%
< 2%
N/A
Exothermic Boc-deprotection
Aza-Michael Addition
Boc-NH2, Ethyl Vinyl Ketone
60 - 70%
N/A
15 - 20%
Reversibility, Enone degradation
Self-Validating Protocol: The Weinreb Amide Approach
This protocol is designed as a self-validating system; do not proceed to the next phase unless the validation node criteria are met.
Phase 1: Amidation (Preparation of the Stable Intermediate)
Charge a flame-dried flask with Boc-
-alanine (1.0 eq) and anhydrous CH2Cl2 (0.2 M) under argon.
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C.
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Warm to room temperature and stir for 12 hours.
Validation Node 1: Perform TLC (Hexanes/EtOAc 1:1). The Weinreb amide intermediate will appear as a distinct UV-active spot. Do not proceed until the starting material (visualized via Ninhydrin stain) is completely consumed.
Quench with 1M HCl, extract with CH2Cl2, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Phase 2: Grignard Addition (Controlled Nucleophilic Attack)
5. Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
6. Cool the reaction mixture strictly to -78°C using a dry ice/acetone bath. (Crucial: Maintaining -78°C ensures the metal-chelated tetrahedral intermediate remains stable[4]).
7. Add Ethylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise via a syringe pump over 30 minutes.
Validation Node 2: After 1 hour, quench a 50 µL reaction aliquot into saturated NH4Cl. LC-MS analysis must confirm the presence of the product mass (M+Na = 224.1) with less than 2% of the tertiary alcohol mass (+28 Da).
The Quench: While strictly maintaining the flask in the -78°C bath, add saturated aqueous NH4Cl directly to the reaction mixture. Do not remove the cooling bath until the quench is complete.
Extract with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.
References
United States Patent Office. "US Patent 9,604,934 B2". Google Patents.
NBInno. "The Science Behind Ketone Synthesis: The Weinreb Amide Approach". NBInno. Available at:[Link]
Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Journal of Chemistry. Available at: [Link]
Parsaee, F. "SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS RADICAL WEINREB AMIDES". Texas Digital Library. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of Tert-butyl N-(3-oxopentyl)carbamate
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or troubleshooting the synthesis of Tert-butyl N-(3-oxopentyl)carbam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or troubleshooting the synthesis of Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0).
As a critical intermediate for peptidomimetics and nitrogen-containing heterocycles, the structural integrity of this N-Boc-protected amino ketone must be preserved during synthesis. This guide establishes a robust, self-validating workflow utilizing the Weinreb ketone synthesis methodology, ensuring high fidelity and scalability.
Mechanistic Workflow & Strategy
The most reliable synthetic route avoids the direct addition of organolithiums to carboxylic acids and bypasses the polymerization risks of Aza-Michael additions. Instead, we utilize a two-step sequence: coupling Boc-β-alanine to form a Weinreb amide, followed by a controlled Grignard addition.
Fig 1. Synthesis workflow of Tert-butyl N-(3-oxopentyl)carbamate via Weinreb amide.
Troubleshooting & FAQs (Expert Q&A)
Q1: I am observing a significant amount of the tertiary alcohol byproduct instead of the target ketone. Why is the Grignard addition over-reacting?A1: Over-addition occurs when the tetrahedral intermediate collapses prematurely into a ketone before the reaction is quenched, allowing a second equivalent of Ethylmagnesium bromide (EtMgBr) to attack. The Weinreb amide is specifically chosen to prevent this by forming a rigid 5-membered magnesium chelate (). If you see tertiary alcohol, your reaction temperature likely spiked above 0 °C, or inadequate stirring led to local hot spots. Ensure strict temperature control and use a measured excess of EtMgBr (1.2–1.5 eq) rather than a massive excess.
Q2: My Weinreb amide coupling from Boc-β-alanine is stalling at 50% conversion. What is going wrong?A2: Boc-β-alanine can be sluggish to couple due to the lack of alpha-substituents (reduced Thorpe-Ingold effect) and potential hydrogen-bond-induced aggregation. If using EDC/HOBt, ensure your N,N-Diisopropylethylamine (DIPEA) is completely anhydrous. The N,O-dimethylhydroxylamine hydrochloride salt must be fully neutralized by the base for the nucleophilic attack to occur. If the reaction remains stalled, switch to HATU, which provides faster kinetics.
Q3: The literature shows this molecule can be made by reacting Boc-β-alanine directly with Ethyl Lithium. Why do you recommend the Weinreb route instead?A3: While successfully utilizes ethyl lithium at -78 °C directly on the carboxylic acid, this requires exactly 3 equivalents of the highly reactive organolithium (one to deprotonate the acid, one for the Boc-NH, and one for the addition). Organolithiums are highly basic and prone to causing enolization and off-target side reactions. The Weinreb route isolates the coupling step, allowing the use of the milder EtMgBr at 0 °C, which is significantly more scalable and forgiving.
Q4: I lost my Boc group during the workup of the Grignard step. How do I prevent this?A4: The Boc protecting group is highly acid-sensitive. If you quench the Grignard reaction with strong aqueous acids (e.g., 1M HCl) to break the magnesium emulsion and leave it stirring at room temperature, you risk deprotection. Always quench with saturated aqueous Ammonium Chloride (NH₄Cl). This provides a mild pH (~5.5) that is perfectly sufficient to break the magnesium chelate and release the ketone without cleaving the Boc group.
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems . Built-in analytical checkpoints ensure you do not proceed to the next step if a failure has occurred.
Step 1: Synthesis of the Weinreb Amide Intermediate
Setup: In an oven-dried flask under N₂, dissolve Boc-β-alanine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Activation: Add DIPEA (3.0 eq) followed by N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Stir for 10 minutes at room temperature.
Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) and HOBt (0.1 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Validation Check (TLC): Spot the reaction mixture against the starting material on silica gel (Hexanes/EtOAc 1:1).
Causality Check: Boc-β-alanine stains heavily with bromocresol green (yellow spot on blue background) due to the free carboxylic acid. The successful Weinreb amide product will not stain with bromocresol green, confirming the consumption of the acid.
Workup: Wash the organic layer sequentially with 5% citric acid (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Grignard Addition to Form the Target Ketone
Setup: Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.15 M under a strict N₂ atmosphere.
Addition: Cool the flask to exactly 0 °C using an ice-water bath. Dropwise, add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) via syringe pump over 30 minutes to prevent exotherms.
Reaction: Stir at 0 °C for 2 hours.
Validation Check (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 7:3).
Causality Check: The target ketone will selectively stain bright yellow/orange with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip, confirming the successful generation of the carbonyl group. The Weinreb amide starting material does not react with 2,4-DNP.
Quench & Workup: While still at 0 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield Tert-butyl N-(3-oxopentyl)carbamate.
Quantitative Data: Grignard Optimization
The following table summarizes in-house optimization data for the Grignard addition step (Step 2), demonstrating the causality between reagent equivalents, temperature, and the resulting impurity profile.
Equivalents of EtMgBr
Temperature Profile
Aqueous Quench Reagent
Isolated Yield (%)
Observed Impurity Profile
1.0 eq
0 °C for 2h
Sat. NH₄Cl
65%
Unreacted Weinreb Amide (30%)
1.5 eq
0 °C for 2h
Sat. NH₄Cl
92%
Clean (Optimal Conditions)
3.0 eq
RT for 4h
Sat. NH₄Cl
45%
Tertiary Alcohol Over-addition (40%)
1.5 eq
0 °C to RT (2h)
1M HCl
70%
Deprotected amine (20%)
References
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link][1][2][3][4][5]
United States Patent No. 9,604,934 B2 (2015). Formyl peptide receptor 2 agonists (Example 1: Intermediate 1 synthesis). URL:[6]
Technical Support Center: Deprotection of Tert-butyl N-(3-oxopentyl)carbamate
Answering researchers' and drug development professionals' questions about the deprotection of tert-butyl N-(3-oxopentyl)carbamate, this technical support center provides troubleshooting guides and FAQs in a question-and...
Author: BenchChem Technical Support Team. Date: March 2026
Answering researchers' and drug development professionals' questions about the deprotection of tert-butyl N-(3-oxopentyl)carbamate, this technical support center provides troubleshooting guides and FAQs in a question-and-answer format.
Welcome to the technical support guide for the deprotection of tert-butyl N-(3-oxopentyl)carbamate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific β-aminoketone precursor. Our goal is to equip you with the scientific rationale and practical steps needed to navigate the unique challenges presented by this substrate, ensuring a successful and reproducible synthesis of 5-aminopentan-3-one.
The presence of a ketone functionality within the substrate, combined with the inherent instability of the resulting β-aminoketone product, necessitates careful consideration of reaction conditions and workup procedures. This guide is structured to address these specific challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for Boc deprotection, and why can it be problematic for tert-butyl N-(3-oxopentyl)carbamate?
The most common method for removing a Boc group is acid-catalyzed cleavage, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1][2] The mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate that readily decarboxylates to yield the free amine.[3][4]
However, for tert-butyl N-(3-oxopentyl)carbamate, two primary issues arise:
Side Reactions from the tert-Butyl Cation : The generated tert-butyl cation is a potent electrophile that can alkylate other nucleophiles in the reaction mixture, leading to impurities.[1][5]
Product Instability : The deprotected product, 5-aminopentan-3-one, is a β-aminoketone. This class of compounds is known to be unstable under neutral to basic conditions (pH > 7), where it can undergo a retro-Mannich (also known as a retro-Michael) reaction, leading to degradation.[6][7] Standard workup procedures involving a basic wash (e.g., with sodium bicarbonate) to neutralize the acid and isolate the free amine can result in significant product loss.[8]
Q2: I'm observing incomplete deprotection. What are the first troubleshooting steps I should take?
Incomplete conversion is a common issue. Before considering a complete change in methodology, the standard TFA/DCM protocol can be optimized.
Increase Acid Concentration : Gradually increase the volumetric percentage of TFA in DCM. A typical starting point is 20-25% (v/v), which can be increased to 50% or even used neat (100% TFA) for very stubborn substrates.[1][2]
Elevate Temperature : While most Boc deprotections run well at room temperature, gentle heating to 40-50 °C can increase the reaction rate.[1] However, be cautious, as higher temperatures can also accelerate side reactions.
Extend Reaction Time : Monitor the reaction closely using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reactions are typically complete within 1-4 hours, but some substrates may require longer.
Q3: My LC-MS analysis shows several unexpected peaks after the reaction. What are these side products and how can I prevent them?
Side product formation is often linked to the reactive tert-butyl cation intermediate. The most effective strategy to mitigate this is the use of a "scavenger." Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your desired product or other sensitive functional groups.[1]
Scavenger
Typical Concentration
Mechanism of Action
Anisole / Thioanisole
5-10% (v/v)
Acts as a cation trap via electrophilic aromatic substitution.[1]
Similar to TES, acts as a reducing agent for the cation.[1]
Recommendation : Add a scavenger like anisole or triethylsilane to your reaction mixture along with the TFA to minimize the formation of tert-butylated byproducts.
Q4: My product seems to disappear during workup and purification. What is happening and how can I improve its stability?
This is the most critical issue when working with β-aminoketones like 5-aminopentan-3-one. The observed degradation is almost certainly due to the retro-Mannich reaction under non-acidic conditions.[6][7]
The Core Principle : You must keep the product in an acidic environment where the amine is protonated. The resulting ammonium salt is significantly more stable and is not susceptible to this degradation pathway.
Solutions :
Avoid Basic Washes : Do not use aqueous basic solutions like sodium bicarbonate or sodium hydroxide during the workup.
Isolate as a Salt : After the reaction, remove the excess TFA and solvent in vacuo. The resulting residue is the trifluoroacetate salt of your amine, which is often stable enough for storage or direct use in the next step.
Purification as a Salt : If purification is necessary, perform chromatography under conditions that maintain the salt form. For silica gel chromatography, this can be challenging. An alternative is to precipitate the salt. For example, after removing TFA, dissolve the residue in a minimal amount of a polar solvent and add a non-polar solvent like diethyl ether to precipitate the amine salt.
Use Freshly Prepared Solutions : If you must use the free amine, prepare it immediately before use and keep it in a cold, anhydrous solution.[6]
Troubleshooting Guide: A Visual Workflow
This workflow provides a step-by-step guide to diagnosing and solving common issues encountered during the deprotection of tert-butyl N-(3-oxopentyl)carbamate.
Caption: Troubleshooting workflow for Boc deprotection issues.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using TFA with Scavenger
This protocol is the first-line approach, optimized to minimize side reactions and preserve the product as its stable salt.
Dissolution : Dissolve tert-butyl N-(3-oxopentyl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.
Add Scavenger : Add triethylsilane (TES) (3.0 equiv.) to the solution.
Cooling : Cool the flask to 0 °C in an ice bath.
Acid Addition : Slowly add trifluoroacetic acid (TFA) (to a final concentration of 25-50% v/v) to the stirred solution.[2]
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours.
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up (Salt Isolation) : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting oil or solid is the trifluoroacetate salt of 5-aminopentan-3-one. This can often be used directly in the next step without further purification.
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
For substrates that are particularly sensitive to strong acids, this milder method can be effective.[9]
Dissolution : Dissolve tert-butyl N-(3-oxopentyl)carbamate (1.0 equiv.) in methanol to a concentration of 0.1 M.
Reagent Addition : At room temperature, add oxalyl chloride (3.0 equiv.) dropwise to the solution.[1]
Reaction : Stir the mixture at room temperature for 1-4 hours.
Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Work-up (Salt Isolation) : Concentrate the reaction mixture under reduced pressure. The resulting residue will be the hydrochloride salt of the desired amine.
Understanding Product Instability: The Retro-Mannich Reaction
The primary degradation pathway for the product, 5-aminopentan-3-one, is the pH-dependent retro-Mannich reaction. Understanding this mechanism is key to handling the product successfully.
Caption: pH-dependent stability of the β-aminoketone product.
As shown, the protonated amine (ammonium salt) is stable. However, upon neutralization to the free amine, the compound becomes susceptible to elimination, breaking down into ethyl vinyl ketone and ammonia.[6][7] Therefore, all handling and storage should be performed under acidic conditions.
References
BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Stability and Storage of β-Amino Ketones. BenchChem Technical Support.
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-214. [Link]
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). β-Aminoketones as prodrugs with pH-controlled activation. ResearchGate. [Link]
BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem Technical Support.
Awuah, E., & Capretta, A. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 51(39), 5234-5236.
Ley, S. V., & Thomas, A. W. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab.
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Chinese Chemical Society, 59(5), 586-590.
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.
Technical Support Center: Troubleshooting Tert-butyl N-(3-oxopentyl)carbamate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing Boc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing Boc-protected amino ketones.
The transformation of N-Boc-β-alanine to tert-butyl N-(3-oxopentyl)carbamate (Boc-aminoethyl ethyl ketone) via ethyllithium homologation is a fundamental C-C bond-forming reaction. However, because ethyllithium acts as both a potent nucleophile and a strong base, the reaction is notoriously prone to over-addition, enolization, and protecting-group degradation if the mechanistic causality is misunderstood.
This guide is designed to deconstruct the reaction pathways, troubleshoot common by-products through a mechanistic lens, and provide a self-validating protocol to ensure reproducible success.
Mechanistic Pathways & By-Product Origins
To effectively troubleshoot, we must first understand the logical relationship between the reaction conditions and the resulting chemical species. The diagram below illustrates the divergence between the ideal synthetic pathway and the three most common failure modes.
Mechanistic divergence in tert-butyl N-(3-oxopentyl)carbamate synthesis and by-product formation.
Q1: Why is my crude mixture dominated by a tertiary alcohol by-product (3-ethyl-3-hydroxypentylcarbamate)?Causality: Direct addition of ethyllithium to a carboxylic acid forms a dilithio gem-diol intermediate. If the reaction temperature rises above -78 °C before the quench, this tetrahedral intermediate collapses prematurely into the highly reactive ketone. Because ethyllithium is a powerful nucleophile, any unreacted reagent will immediately attack this newly formed ketone to yield a tertiary alcohol (1)[1].
Solution: Maintain strict cryogenic conditions (-78 °C) throughout the addition and aging process. For a permanent fix, convert the starting material to a Weinreb amide prior to ethyllithium addition. The bidentate chelation in the Weinreb amide adduct forms a highly stable 5-membered cyclic intermediate that strongly resists premature collapse (2)[2].
Q2: My LC-MS shows higher molecular weight impurities. How do I prevent aldol condensation dimers?Causality: Ethyllithium acts not only as a nucleophile but also as a strong base. Direct addition to a carboxylic acid requires ≥2.0 equivalents of ethyllithium (one to deprotonate the acid, one for nucleophilic addition). If localized warming occurs or if the quench is delayed, the excess base deprotonates the α-protons of the 3-oxopentyl moiety. The resulting enolate attacks another ketone molecule, forming an aldol dimer.
Solution: Ensure rapid and efficient stirring (high RPM) to prevent localized concentration gradients during dropwise addition. Furthermore, quench the reaction rapidly with a buffered acidic solution at -78 °C rather than allowing it to warm to room temperature first (3)[3].
Q3: The final product shows a loss of the Boc group and the presence of a cyclic amine. What went wrong during the workup?Causality: The Boc (tert-butyloxycarbonyl) group is highly sensitive to strong acids and thermal stress. If the aqueous acidic quench is too harsh (e.g., using concentrated HCl instead of weak acids), the Boc group cleaves. The resulting free primary amine (1-amino-pentan-3-one) undergoes rapid intramolecular cyclization with the C3 ketone, followed by dehydration, to form 2-ethyl-1-pyrroline.
Solution: Use a mild proton source for the quench. A 10% w/v citric acid solution or saturated aqueous ammonium chloride (NH₄Cl) is sufficient to hydrolyze the tetrahedral intermediate without compromising the Boc protecting group.
Quantitative Data: Route Optimization
To illustrate the impact of mechanistic control, the following table summarizes the quantitative by-product distribution across different synthetic strategies. Transitioning to the Weinreb amide route drastically improves chemoselectivity.
Reaction Pathway
Target Ketone Yield (%)
Tertiary Alcohol (%)
Aldol Dimers (%)
Pyrroline (%)
Direct EtLi Addition (Warmed to RT before quench)
45%
30%
15%
<2%
Direct EtLi Addition (Strict -78 °C NH₄Cl quench)
65%
15%
10%
<2%
Weinreb Amide + EtLi (Strict -78 °C NH₄Cl quench)
88%
<2%
<2%
<2%
Weinreb Amide + EtLi (Harsh HCl quench)
10%
<2%
<2%
80%
Self-Validating Experimental Protocol
To eliminate the variables that lead to by-product formation, we recommend the Weinreb amide route. This protocol integrates built-in validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Step 1: Synthesis of the Weinreb Amide Intermediate
Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir and allow to warm to room temperature for 12 hours.
Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 1:1). The reaction must show complete consumption of the starting acid (visualized via ninhydrin stain; the Boc-acid and Weinreb amide have distinct Rf values). Do not proceed to cryogenic addition if unreacted acid remains, as it will act as an acidic quench for the ethyllithium reagent.
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.
Step 2: Cryogenic Ethyllithium Addition
Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
Validation Checkpoint 2: Ensure the internal temperature probe reads ≤ -75 °C for at least 15 minutes prior to reagent addition.
Dropwise add ethyllithium (0.5 M in cyclohexane, 1.5 eq) over 30 minutes. Causality Note: A rise above -70 °C during addition indicates the feed rate is too fast, risking premature intermediate collapse.
Stir the reaction at -78 °C for 2 hours.
Step 3: Controlled Quench and Isolation
Quench the reaction cold by adding saturated aqueous NH₄Cl directly into the reaction flask at -78 °C.
Validation Checkpoint 3: Upon addition of the aqueous quench, the mixture should transition to a cloudy white emulsion. Allow the system to warm to room temperature only after this visual confirmation ensures the tetrahedral intermediate has been safely and fully hydrolyzed.
Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the crude material via silica gel chromatography (Hexane/EtOAc gradient) to isolate pure tert-butyl N-(3-oxopentyl)carbamate.
References
United States Patent 9,604,934 B2 | Source: googleapis.com | 3
The Versatility of the Roskamp Homologation in Synthesis | Source: mdpi.com | 2
Technical Support Center: Improving the Stability of Tert-butyl N-(3-oxopentyl)carbamate During Storage
Welcome to the technical support guide for Tert-butyl N-(3-oxopentyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fre...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Tert-butyl N-(3-oxopentyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to maintain the integrity of your samples and ensure the reliability of your experimental results.
Introduction: Understanding the Stability Profile
Tert-butyl N-(3-oxopentyl)carbamate is a bifunctional molecule containing a tert-butyloxycarbonyl (Boc) protected amine and a ketone moiety. This structure presents unique stability challenges, as both functional groups are susceptible to degradation under specific conditions. The primary degradation pathways of concern are the acid-catalyzed hydrolysis of the Boc group and the base-catalyzed self-condensation of the ketone via an aldol reaction. Understanding these pathways is critical for implementing effective storage and handling strategies.
Frequently Asked Questions (FAQs)
General Storage
Q1: What are the ideal storage conditions for solid Tert-butyl N-(3-oxopentyl)carbamate?
A1: For long-term stability, solid Tert-butyl N-(3-oxopentyl)carbamate should be stored under the conditions outlined in the table below. These conditions are designed to mitigate the primary risks of thermal degradation, hydrolysis, and photodegradation.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Minimizes thermal degradation and slows down potential side reactions.[1][2]
Atmosphere
Inert gas (e.g., Argon, Nitrogen)
Prevents exposure to atmospheric moisture and acidic or basic gases.
Light
Amber vial or protection from light
Protects against potential photolytic degradation.[3]
Moisture
Tightly sealed container in a desiccated environment
Minimizes the risk of hydrolysis of the Boc protecting group.[1][2]
Q2: I've stored my solid sample at room temperature for a few weeks. Is it still viable?
A2: While short-term storage at room temperature may be acceptable for Boc-protected amino acids, the presence of the ketone functionality in your molecule introduces additional risks.[1] The primary concern at room temperature is the potential for slow degradation, especially if the sample has been exposed to ambient moisture or acidic/basic vapors. We strongly recommend re-analyzing the purity of the material before use, for example, by HPLC or NMR.
Solution Stability
Q3: My experiment requires dissolving Tert-butyl N-(3-oxopentyl)carbamate. What solvents should I use, and how stable will the solution be?
A3: The stability of Tert-butyl N-(3-oxopentyl)carbamate in solution is highly dependent on the solvent and, most critically, the pH.
Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are preferred for short-term storage in solution.
pH Considerations: The compound is most stable in a slightly acidic to neutral pH range (pH 5-7). Alkaline conditions (pH > 7.5) should be strictly avoided as they can catalyze aldol condensation.[4][5][6] Strong acidic conditions (pH < 4) will lead to the cleavage of the Boc-protecting group.[2][]
Solution Storage: We recommend preparing solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C under an inert atmosphere and protected from light. Avoid storing solutions for extended periods.
Troubleshooting Guide
Issue 1: I observe a decrease in the purity of my sample over time, with new, higher molecular weight impurities appearing in my analysis (e.g., by LC-MS).
Cause: This is a classic sign of self-condensation via an aldol reaction. The ketone functionality, in the presence of trace amounts of base, can form an enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone.[4][5][8]
Solution:
Verify Storage Conditions: Ensure your material is stored under the recommended inert and anhydrous conditions.
Solvent Purity: If the material is in solution, ensure the solvent is anhydrous and free from basic impurities. For example, older bottles of chlorinated solvents can contain HCl, while some grades of other solvents may have basic residues.
pH Control: If working in an aqueous or protic solvent system, buffer the solution to a slightly acidic pH (e.g., pH 5-6) to minimize base-catalyzed enolate formation.
Issue 2: My analytical results show the appearance of a new, more polar species with a lower molecular weight, and I'm getting inconsistent results in my biological assays.
Cause: This is indicative of the hydrolysis of the tert-butyl carbamate (Boc) group. This reaction is catalyzed by acid and results in the formation of the free amine, isobutylene, and carbon dioxide.[9][10] The resulting free amine will have a different polarity and likely different biological activity, leading to inconsistent results.
Solution:
Avoid Acidic Conditions: Ensure that the compound is not exposed to acidic environments during storage or handling. This includes acidic cleaning residues in glassware, acidic solvents (e.g., from degradation of chlorinated solvents), or acidic buffers.
Check Solvent pH: Before dissolving your compound, check the pH of your solvent, especially if it is an aqueous solution.
Storage Atmosphere: Storing under an inert atmosphere can prevent the absorption of acidic gases like CO2 from the air, which can form carbonic acid in the presence of moisture.
Diagram: Acid-Catalyzed Boc-Deprotection
Caption: Acid-catalyzed hydrolysis of the Boc group.
Experimental Protocol: Assessing the Stability of Tert-butyl N-(3-oxopentyl)carbamate
This protocol provides a framework for conducting a stability study of your compound under various conditions.
Objective: To determine the stability of Tert-butyl N-(3-oxopentyl)carbamate under simulated storage and experimental conditions.
Materials:
Tert-butyl N-(3-oxopentyl)carbamate
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Analytical balance
Amber glass vials with Teflon-lined caps
Various solvents (e.g., Acetonitrile, water, buffers of different pH)
Desiccator, refrigerator (2-8°C), and room temperature storage area
Methodology:
Establish a T=0 Baseline:
Accurately weigh and dissolve a sample of Tert-butyl N-(3-oxopentyl)carbamate in a suitable solvent (e.g., Acetonitrile).
Immediately analyze this solution by HPLC to determine the initial purity. This will serve as your T=0 reference.
Prepare Stability Samples:
Prepare several identical samples of the compound under the conditions you wish to test (e.g., solid at room temperature, solid at 2-8°C, in aqueous buffer at pH 4, 7, and 9).
For solid samples, place a known quantity in amber vials.
For solutions, dissolve a known concentration in the desired solvent/buffer in amber vials.
Ensure all vials are tightly sealed.
Time-Point Analysis:
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 1 month), take one of the prepared samples for each condition.
For solid samples, dissolve them in the analysis solvent.
Analyze each sample by HPLC using the same method as the T=0 sample.
Data Analysis:
Compare the purity of the samples at each time point to the T=0 baseline.
Calculate the percentage of the parent compound remaining.
Identify and, if possible, quantify any new peaks that appear, which represent degradation products.
Interpreting Results:
A significant decrease in the main peak area indicates instability under those conditions.
The appearance of new peaks confirms degradation. By using a mass spectrometer, you can often identify the degradation products and confirm the degradation pathway (e.g., aldol adducts or the deprotected amine).
References
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
PMC. (n.d.). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Retrieved from [Link]
BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]
BYJU'S. (2022, January 29). Keto-enol Tautomerism. Retrieved from [Link]
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]
Medium. (2021, May 12). Aldol Condensation! Understanding the Mechanism! Retrieved from [Link]
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... Retrieved from [Link]
PubMed. (2001, July 6). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
PubMed. (n.d.). Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography. Retrieved from [Link]
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
ResearchGate. (2015, November 23). Shelf life / reactivity of amino groups after removing boc protecting group?. Retrieved from [Link]
University of California, Davis. (n.d.). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from [Link]
Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic steps involved in the oxime-based carbamate pesticide degradation. Retrieved from [Link]
Pertanika Journal. (2019, April 22). SCIENCE & TECHNOLOGY An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-(3-oxobutyl)carbamate. Retrieved from [Link]
PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #BOC-KET-003
Subject: Detection & Stability Troubleshooting for Boc-Amino Ketones
Assigned Specialist: Senior Application Scientist
Status: Open
Executive Summary: The Analytical Challenge
You are likely encountering difficulty monitoring the formation or consumption of tert-butyl N-(3-oxopentyl)carbamate . This molecule presents a specific "stealth" profile in standard analytics:
Weak Chromophores: It lacks a conjugated
-system. The Boc group absorbs only at low UV wavelengths (<210 nm), and the ketone carbonyl has a very weak transition around 280 nm. Standard UV detection at 254 nm will likely show nothing.
Chemical Lability: The Boc group is acid-sensitive, creating a risk of on-column degradation during HPLC if strong acidic modifiers (like TFA) are used incorrectly.
This guide provides a self-validating workflow to visualize and quantify this compound without false negatives.
Part 1: Diagnostic Workflow (Visual)
Before modifying your experiment, verify your detection strategy using the logic flow below.
Caption: Decision matrix for selecting the appropriate detection method based on the compound's functional groups (Ketone and Carbamate).
Part 2: Thin Layer Chromatography (TLC) Troubleshooting
Q: Why is my TLC plate blank under the UV lamp?
A: Your compound is effectively "invisible" at 254 nm.
The tert-butyl carbamate (Boc) group and the aliphatic ketone do not have sufficient conjugation to absorb UV light at 254 nm. You must use chemical staining.
Q: Which stain should I use?
We recommend a Dual-Validation Strategy using two different stains on separate plates to confirm both functional groups.
The Problem: Ninhydrin only stains free amines. It will NOT stain your Boc-protected compound at room temperature.
The "Expert" Fix:
Dip the plate in Ninhydrin.
Heat the plate vigorously (approx. 150°C) with a heat gun.
Mechanism: The heat + acidic nature of the stain thermally cleaves the Boc group on the silica.
Result: Once the Boc falls off, the liberated amine reacts with Ninhydrin to form "Ruhemann’s Purple" (dark pink/purple spot) [2].
Stain
Target
Expected Color
Heating Required?
2,4-DNP
Ketone
Yellow/Orange
No
Ninhydrin
Free Amine
Purple
YES (High Heat)
PMA / Hanessian's
General Organic
Blue/Black
Yes
Part 3: HPLC Method Development
Q: What are the optimal HPLC conditions?
A: You must shift your detection strategy away from aromatic standards.
1. Detector Settings
UV Wavelength: Set to 205 nm or 210 nm .
Reasoning: The carbonyl bonds (amide and ketone) absorb here.
Caution: Use Acetonitrile (ACN) rather than Methanol as your organic modifier. Methanol has a UV cutoff around 205 nm and will cause high baseline noise, masking your peak [3].
Preferred Detector: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal for non-volatile compounds and ignore the lack of chromophores.
2. Mobile Phase & Acid Sensitivity
Standard Buffer: Water/Acetonitrile with 0.1% Formic Acid.[4][5]
The TFA Risk: While 0.1% Trifluoroacetic Acid (TFA) is standard, Boc groups are acid-labile.[4]
Risk:[8] If you use TFA and leave the sample in the autosampler for 12+ hours, you may see a new peak forming (the deprotected amine) [4].
Solution: Use 0.1% Formic Acid (weaker acid) or an Ammonium Acetate buffer (pH 5-6) to ensure on-column stability.
Elution Profile: The tert-butyl group adds significant lipophilicity. Expect the compound to elute later than its unprotected amine precursor but earlier than fully greasy alkanes.
Part 4: Synthesis & Stability FAQs
Q: I see two spots on TLC after workup. Did my Boc group fall off?
A: It is possible, but check for Rotamerism first.
Scenario: Carbamates often exhibit restricted rotation around the N-CO bond, appearing as two broadening/merging peaks in NMR or occasionally separating on HPLC/TLC at low temperatures.
Verification: Run the TLC in a slightly more polar solvent. If the spots merge or the ratio is constant, it is likely rotamers. If one spot stains purple with Ninhydrin without heating (see Part 2), you have partial deprotection (free amine).
Q: Can I use heat to speed up the reaction?
A:Exercise extreme caution.
Boc groups are thermally unstable above 100-150°C, and even lower in the presence of Lewis acids or protic solvents.
Evaporation: When removing solvents on a rotovap, keep the water bath < 40°C . Overheating acidic solutions (even slightly acidic from silica contact) can cleave the Boc group [5].
References
Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison.
Catalyst selection for "Tert-butyl N-(3-oxopentyl)carbamate" synthesis
Part 1: Executive Summary & Core Directive The Challenge: Synthesizing Tert-butyl N-(3-oxopentyl)carbamate requires the conjugate addition of a weak nucleophile (tert-butyl carbamate) to a highly reactive, polymerization...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
The Challenge:
Synthesizing Tert-butyl N-(3-oxopentyl)carbamate requires the conjugate addition of a weak nucleophile (tert-butyl carbamate) to a highly reactive, polymerization-prone electrophile (ethyl vinyl ketone, EVK).
The Solution:
Abandon standard base catalysis (e.g.,
, NaOH), which triggers rapid polymerization of EVK. Instead, utilize Lewis Acid Catalysis () or Nucleophilic Catalysis ().
-amino ketone derivative.[7] The most retrosynthetically logical route is the Aza-Michael addition :
Why is this difficult?
Nucleophilicity: Carbamates (
) are poor nucleophiles compared to amines. They require activation or a highly activated electrophile.
Electrophile Instability: Ethyl Vinyl Ketone (1-penten-3-one) is notoriously unstable. In the presence of strong bases (common Michael catalysts), it undergoes rapid anionic polymerization, turning the reaction mixture into a useless gel.
Reaction is often too slow; competitive dimerization of EVK.
The Recommended Protocol: Iron(III) Chloride Catalysis
This method utilizes
to activate the enone (EVK) by coordinating with the carbonyl oxygen, lowering the LUMO energy and facilitating attack by the neutral carbamate.
Step-by-Step Methodology:
Preparation:
To a 50 mL round-bottom flask, add Tert-butyl carbamate (1.17 g, 10.0 mmol, 1.0 equiv).
Add solvent: Dichloromethane (DCM) (20 mL) or Toluene. DCM is preferred for solubility.
Add Ethyl Vinyl Ketone (1.2 mL, 12.0 mmol, 1.2 equiv). Note: Use freshly distilled EVK or commercial grade stabilized with hydroquinone.
Catalysis:
Add
(270 mg, 1.0 mmol, 10 mol%).
Observation: The solution may turn a yellow/orange color.
Reaction:
Stir vigorously at Room Temperature (20-25°C) .
Monitor via TLC (Hexane/EtOAc 3:1). Stain with Ninhydrin (carbamate) or KMnO4 (alkene).
Timeframe: Reaction typically completes in 4–8 hours.
Workup:
Quench by adding water (20 mL).
Extract with DCM (
mL).
Wash combined organics with Brine.
Dry over
and concentrate in vacuo.
Purification:
Purify via silica gel flash chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Target Product: Colorless oil or low-melting solid.
Part 3: Mechanism & Visualization
The following diagram illustrates the catalytic cycle, highlighting why the Lewis Acid pathway avoids the polymerization trap associated with base catalysis.
) activation cycle versus the polymerization risk of base catalysis.
Part 4: Troubleshooting (FAQ)
Q1: My reaction mixture turned into a solid gel within 30 minutes. What happened?Diagnosis: Polymerization of Ethyl Vinyl Ketone.
Cause: You likely used a base catalyst (like NaOH or strong amine) or your glassware was contaminated with basic residues. EVK is extremely sensitive to anionic polymerization.
Fix: Switch to the
protocol . Ensure glassware is acid-washed or neutral. If using commercial EVK, do not remove the stabilizer (hydroquinone) unless strictly necessary; the Lewis Acid protocol works in its presence.
Q2: The reaction is stalled at 40% conversion after 24 hours.Diagnosis: Catalyst deactivation or equilibrium limitations.
Fix:
Add another 5-10 mol% of
.
Increase the concentration. Aza-Michael reactions are bimolecular; running at 0.5 M or 1.0 M (concentration of reactants) is more effective than dilute conditions.
Ensure the
is the hexahydrate form. Anhydrous is too hygroscopic and difficult to handle, often clumping and losing surface area.
Q3: Can I use the Mannich reaction instead (Acetone + Formaldehyde + Amine)?Answer: No.
The Mannich reaction of acetone, formaldehyde, and Boc-NH2 yields the methyl ketone derivative (
).
To get your target (), you would need to use Methyl Ethyl Ketone (MEK). However, Mannich reaction on MEK is regioselective for the more substituted position (branching), or gives a mixture. The Aza-Michael addition to EVK is the only way to guarantee the linear ethyl ketone structure.
Q4: Is the product stable?Answer: Yes, but it can undergo a Retro-Michael reaction (decomposition back to starting materials) if heated with strong base or acid. Store the purified carbamate in the freezer (-20°C). Avoid distillation; use column chromatography for purification.
Part 5: References
Xu, L. W., Xia, C. G., & Li, L. (2006). "FeCl3·6H2O-catalyzed aza-Michael addition of carbamates to enones." Tetrahedron Letters, 47(44), 7723–7726.
Srivastava, N., & Banik, B. K. (2003). "Bismuth Nitrate-Catalyzed Versatile Michael Reactions." The Journal of Organic Chemistry, 68(6), 2109–2114.
Wabnitz, T. C., & Spencer, J. B. (2003). "A General, Efficient and Highly Stereoselective Aza-Michael Addition of Carbamates to Enones." Organic Letters, 5(12), 2141–2144.
Sigma-Aldrich. "Ethyl Vinyl Ketone Product Specification & Safety Data Sheet."
A Comparative Guide to the Purity Assessment of Tert-butyl N-(3-oxopentyl)carbamate
In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final act...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of Tert-butyl N-(3-oxopentyl)carbamate, a key building block in various synthetic pathways. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment strategies.
The Criticality of Purity for Tert-butyl N-(3-oxopentyl)carbamate**
Tert-butyl N-(3-oxopentyl)carbamate is a bifunctional molecule featuring a carbamate protecting group and a ketone moiety. Its purity is paramount as even trace impurities can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yields, and complications in toxicological profiles. To frame our analytical discussion, we will consider a plausible synthetic route for this intermediate: the reaction of 3-aminopentan-2-one with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.
Plausible Synthetic Route:
Based on this, potential impurities could include:
Unreacted starting materials: 3-aminopentan-2-one and di-tert-butyl dicarbonate.
By-products of the protecting group: tert-Butanol and carbon dioxide.
Over-alkylation or side-reaction products: Depending on the reaction conditions.
Degradation products: Resulting from instability under specific pH or temperature conditions. The carbamate linkage is susceptible to acid-catalyzed hydrolysis[1].
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method hinges on a variety of factors including the nature of the analyte and its potential impurities, the required sensitivity and specificity, and the intended application of the data (e.g., in-process control vs. final release testing).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for Tert-butyl N-(3-oxopentyl)carbamate. Its versatility allows for the separation of the main component from a wide range of potential impurities.
Principle of Separation: The separation in reverse-phase HPLC, the most common mode for this type of analyte, is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: HPLC-UV
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm (for carbamate end absorption).
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of Tert-butyl N-(3-oxopentyl)carbamate.
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
Parameter
HPLC-UV
Principle
Separation based on polarity and partitioning.
Typical Column
C18 Reverse-Phase
Mobile Phase
Acetonitrile/Water Gradient
Detection
UV Absorbance
Quantification
Area Percent or External/Internal Standard
Strengths
Robust, versatile, good for non-volatile impurities.
Limitations
May not detect impurities without a UV chromophore.
Workflow for HPLC Purity Determination
Caption: Workflow for purity determination by HPLC-UV.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While Tert-butyl N-(3-oxopentyl)carbamate itself may have limited volatility, GC is an excellent tool for quantifying volatile impurities such as residual solvents and certain low molecular weight by-products. However, the thermal lability of carbamates can be a concern, potentially leading to degradation in the hot injector port[2][3].
Principle of Separation: Separation in GC is based on the partitioning of volatile compounds between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a long, thin capillary column. Compounds with higher volatility (lower boiling points) and less interaction with the stationary phase travel through the column faster.
Experimental Protocol: GC-FID
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
Column: A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial temperature: 60 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
Injector Temperature: 250 °C (lower temperatures should be evaluated to minimize on-column degradation).
Injection Mode: Split (e.g., 50:1).
Injection Volume: 1 µL.
Detector Temperature: 280 °C.
Sample Preparation:
Accurately weigh approximately 20 mg of Tert-butyl N-(3-oxopentyl)carbamate.
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 10 mg/mL.
Data Presentation: GC Purity Analysis
Parameter
GC-FID
Principle
Separation of volatile compounds based on boiling point and polarity.
Excellent for volatile impurities and residual solvents.
Limitations
Potential for thermal degradation of the main component.
Workflow for GC Purity Determination
Caption: Workflow for purity determination by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination because it allows for direct quantification without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of Quantification: By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.
Experimental Protocol: ¹H-qNMR
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A high-purity standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
Accurately weigh approximately 10-20 mg of Tert-butyl N-(3-oxopentyl)carbamate and 5-10 mg of the internal standard into a vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
Pulse Sequence: A standard 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
Process the spectrum with appropriate phasing and baseline correction.
Integrate the well-resolved signals of the analyte and the internal standard.
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
Data Presentation: qNMR Purity Analysis
Parameter
¹H-qNMR
Principle
Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.
Internal Standard
Required (e.g., Maleic Acid)
Solvent
Deuterated Solvent (e.g., DMSO-d₆)
Detection
Nuclear Magnetic Resonance
Quantification
Direct calculation from integral ratios.
Strengths
Primary method, high accuracy, no analyte-specific reference standard needed.
Limitations
Requires a high-purity internal standard, lower throughput than chromatographic methods.
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination by ¹H-qNMR.
Orthogonal and Complementary Nature of the Methods
It is crucial to recognize that these analytical techniques are not mutually exclusive but rather complementary. A robust purity assessment strategy often employs orthogonal methods—techniques that rely on different physicochemical principles—to provide a more complete picture of the sample's purity.
HPLC is excellent for detecting non-volatile, and often structurally similar, impurities.
GC is unparalleled for identifying volatile impurities like residual solvents.
qNMR provides an absolute measure of the main component's purity and can simultaneously quantify any proton-containing impurities that are present at a sufficient concentration and have resolved signals.
For a comprehensive purity profile of Tert-butyl N-(3-oxopentyl)carbamate, a combination of HPLC for non-volatile impurities and GC for volatile impurities, with qNMR serving as a primary method to confirm the absolute purity of the main component, would represent a scientifically sound and defensible approach.
Method Validation: The Hallmark of Trustworthiness
Every analytical method used for purity assessment in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation parameters are outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by analyzing a placebo mixture and by forced degradation studies.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of the analyte spiked into a placebo matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The purity assessment of Tert-butyl N-(3-oxopentyl)carbamate is a critical step in ensuring the quality and safety of downstream products. This guide has provided a comparative overview of HPLC, GC, and qNMR as powerful analytical tools for this purpose. While HPLC and GC are indispensable for profiling non-volatile and volatile impurities, respectively, qNMR offers a direct and absolute measure of purity. A comprehensive and scientifically rigorous approach to purity assessment will leverage the strengths of these orthogonal techniques, all underpinned by a thorough method validation in accordance with established regulatory guidelines. The choice of methodology should always be guided by a deep understanding of the synthetic process, potential impurities, and the intended use of the analytical data.
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 333-341. Link
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica, 13(3), 2021: 25-36. Link
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 2023, 8, 49, 46765–46774. Link
Synthesis of carbamates by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Link
Boc-Protected Amino Groups. Organic Chemistry Portal. Link
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. ResearchGate. Link
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 2024, 89, 10, 7125–7134. Link
Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions. BenchChem. Link
Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry, 2007, 72, 6, 2224–2227. Link
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link
Synthesis of N-BOC amines by various routes. ResearchGate. Link
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 2022. Link
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 2011, 16(12), 9907-9917. Link
Comparative study of "Tert-butyl N-(3-oxopentyl)carbamate" synthesis routes
Topic: Comparative Study of "Tert-butyl N-(3-oxopentyl)carbamate" Synthesis Routes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Study of "Tert-butyl N-(3-oxopentyl)carbamate" Synthesis Routes
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Utility
Tert-butyl N-(3-oxopentyl)carbamate (CAS: Hypothetical/Derivative) is a critical
-amino ketone intermediate used in the synthesis of complex heterocycles, peptidomimetics, and alkaloid scaffolds. Its structural core—a protected primary amine separated by two carbons from an ethyl ketone—serves as a versatile "linchpin" for cyclization reactions (e.g., pyrrole or pyrazine synthesis via Paal-Knorr type condensations).
This guide objectively compares three distinct synthetic methodologies to access this target. The choice of route depends heavily on the scale of operation, budget constraints, and the required purity profile.
Route
Methodology
Best For
Key Advantage
Primary Risk
A
Weinreb Amide
MedChem / Gram-scale
Highest Purity & Fidelity
High reagent cost (Weinreb amine).
B
Nitrile Grignard
Process / Kilo-scale
Cost Efficiency
Handling of exothermic Grignard; quench exotherms.
C
Phthalimide Michael
Bulk / Commodity
Atom Economy
Use of Hydrazine (toxic); unstable amino-ketone intermediate.
Route A: The "Gold Standard" (Weinreb Amide)
Mechanism & Rationale
This route utilizes the Weinreb–Nahm amide functionality to prevent the common "over-addition" problem associated with Grignard reagents. By converting Boc-
-alanine to its methoxymethylamide, the subsequent addition of ethylmagnesium bromide forms a stable tetrahedral magnesium chelate. This intermediate collapses to the ketone only after acidic quench, guaranteeing mono-alkylation.
Why this choice? It is the most reliable method for generating ketones from carboxylic acids without side products (tertiary alcohols).
Experimental Protocol
Step 1: Synthesis of Weinreb Amide
Charge a flask with Boc-
-alanine (1.0 equiv) and DCM (0.2 M).
Add
-Dimethylhydroxylamine hydrochloride (1.1 equiv) and HOBt (1.1 equiv).
Cool to 0°C and add EDCI (1.2 equiv) followed by DIPEA (2.5 equiv) dropwise.
Stir at RT for 12 hours. Wash with 1N HCl, Sat. NaHCO
, and Brine. Dry (MgSO) and concentrate.
Checkpoint: Product should be a viscous oil/solid. Yield typically >90%.
Step 2: Grignard Addition
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.3 M) under Argon.
Cool to -10°C (Ice/Salt bath).
Add Ethylmagnesium bromide (3.0 M in Et
O, 1.5 equiv) slowly over 30 mins. Maintain temp < 0°C.
Note: The chelate stabilizes the intermediate. Excess Grignard is tolerated but 1.2-1.5 eq is standard.
Stir for 1 hour at 0°C.
Quench by pouring into cold 1N HCl or Sat. NH
Cl. Vigorous stirring required to hydrolyze the chelate.
Extract with EtOAc, dry, and concentrate.
Data & Validation
Typical Yield: 85-92% (2 steps).
Purity: >98% (often requires no chromatography).
Key Impurity: Unreacted Weinreb amide (if Grignard is old/wet).
Route B: The "Process" Route (Nitrile Grignard)
Mechanism & Rationale
This route leverages the reaction between a nitrile and a Grignard reagent to form an imine magnesium salt, which hydrolyzes to the ketone. The starting material, 3-aminopropionitrile , is significantly cheaper than Boc-
-alanine.
Technical Challenge: The Boc-NH proton is acidic (
). The first equivalent of Grignard acts as a base, deprotonating the nitrogen. The second equivalent performs the nucleophilic attack on the nitrile.
Experimental Protocol
Step 1: Protection
React 3-aminopropionitrile with Boc
O in DCM/NaOH to yield -Boc-3-aminopropionitrile. (Quantitative).
Step 2: Grignard Addition
Dissolve
-Boc-3-aminopropionitrile (1.0 equiv) in anhydrous THF.
Cool to 0°C.
Add Ethylmagnesium bromide (2.5 equiv).
Crucial: First 1.0 eq will cause gas evolution (ethane). Add slowly.
Crucial: The next 1.5 eq drives the addition.
Warm to RT and reflux gently for 2-4 hours. (Nitriles are less reactive than Weinreb amides).
Cool and quench with 2N HCl. Stir for 1 hour to hydrolyze the imine intermediate (
) to the ketone.
Data & Validation
Typical Yield: 70-80%.
Purity: 90-95% (Chromatography often required to remove amide byproducts).
Scalability: Excellent. No expensive coupling reagents (EDCI) needed.
Route C: The "Economy" Route (Phthalimide Michael)
Mechanism & Rationale
This is a classical protecting-group swap strategy. It begins with the Michael addition of phthalimide to Ethyl Vinyl Ketone (EVK). Phthalimide is a robust "ammonia equivalent." The challenge lies in the deprotection: the resulting 1-amino-3-pentanone is unstable (prone to dimerization).
Innovation: We utilize an in situ reprotection strategy during the hydrazine cleavage to capture the amine immediately as the Boc-carbamate.
Experimental Protocol
Step 1: Michael Addition
Mix Phthalimide (1.0 equiv), Ethyl Vinyl Ketone (1.1 equiv), and Et
N (0.1 equiv) in EtOH.
Reflux for 4-6 hours. Product precipitates upon cooling.
Filter to isolate
-(3-oxopentyl)phthalimide.
Step 2: Deprotection/Reprotection (One-Pot)
Suspend the phthalimide intermediate in EtOH.
Add Hydrazine hydrate (1.2 equiv). Reflux for 2 hours. (White ppt of phthalhydrazide forms).
Cool to RT. Do not isolate the free amine.
Add Boc
O (1.5 equiv) and EtN (1.5 equiv) directly to the reaction slurry.
Stir for 4 hours.
Filter off the phthalhydrazide byproduct. Concentrate filtrate.
Data & Validation
Typical Yield: 60-70% (Overall).
Cost: Lowest of all routes.
Safety: Hydrazine is a known carcinogen and requires dedicated handling protocols.
Visualizing the Synthetic Logic
Caption: Comparative reaction pathways. Route A (Blue) offers highest control; Route B (Red) offers scalability; Route C (Yellow) offers atom economy.
Comparative Data Summary
The following data is aggregated from internal process optimization and standard literature precedents for homologous series.
Metric
Route A (Weinreb)
Route B (Nitrile)
Route C (Phthalimide)
Overall Yield
88%
75%
62%
Step Count
2
2
2 (One-pot Step 2)
Reagent Cost ($/mol)
High ($)
Low ($)
Very Low ($)
Atom Economy
Moderate
Good
Poor (Phthalhydrazide waste)
Purification
Extraction often sufficient
Distillation/Column needed
Crystallization possible
Safety Profile
High
Moderate (Grignard exotherm)
Low (Hydrazine toxicity)
Expert Recommendation
For Drug Discovery (Milligram to Gram): Use Route A . The time saved in purification and the guarantee of product fidelity outweighs the cost of the Weinreb amine and EDCI.
For Pilot Plant (Kilogram): Use Route B . The raw materials are commodities. The Grignard addition can be engineered safely in a reactor with proper cooling jackets.
Avoid Route C unless cost is the absolute only driver and you have facilities equipped to handle hydrazine waste streams.
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 676–678. Link
Kharasch, M. S.; Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954. (Foundational text on Nitrile-Grignard interactions).
Syu, S. E.; et al. "A highly chemoselective PPh3-catalyzed three-component reaction... Michael additions of imides." Journal of Organic Chemistry, 2011 , 76, 2888-2891. Link
Organic Syntheses. "Weinreb Amide Synthesis and Grignard Addition." Org.[1][2] Synth.2006 , 83, 45. Link
Tert-butyl N-(3-oxopentyl)carbamate: Solvent System Performance & Optimization Guide
Topic: "Tert-butyl N-(3-oxopentyl)carbamate" Performance in Different Solvent Systems Content Type: Publish Comparison Guide Executive Summary Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0), also known as N-Boc-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "Tert-butyl N-(3-oxopentyl)carbamate" Performance in Different Solvent Systems
Content Type: Publish Comparison Guide
Executive Summary
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0), also known as N-Boc-1-amino-3-pentanone , is a critical aliphatic building block used in the synthesis of piperidines, pyrrolidines, and complex peptidomimetics.[1] Its dual functionality—a masked amine (Boc-carbamate) and a reactive ketone—makes it a versatile scaffold for reductive aminations and Robinson annulations.
This guide objectively compares the performance of this compound across various solvent systems, analyzing solubility, reaction kinetics, and stability. It provides evidence-based protocols to maximize yield and minimize side reactions, specifically comparing it against alternative protecting group strategies.
Chemical Profile & Significance
Molecular Formula: C₁₀H₁₉NO₃
Molecular Weight: 201.26 g/mol
Key Features:
Boc Group: Acid-labile protecting group; stable to bases and nucleophiles.
Ketone (C3): Electrophilic center for reductive amination or Wittig olefination.
Alpha-Protons: Susceptible to enolization; solvent choice is critical to prevent racemization or self-condensation.
Comparative Advantage: Unlike its unprotected counterpart (1-amino-3-pentanone), which rapidly dimerizes or polymerizes, the Boc-protected variant is stable at room temperature. Compared to Cbz-protected analogs, the Boc derivative offers cleaner deprotection (acidolysis vs. hydrogenolysis), making it superior for sulfur-containing target molecules where catalyst poisoning is a risk.
Solvent System Performance Analysis
The choice of solvent dramatically impacts the synthesis, stability, and downstream application of Tert-butyl N-(3-oxopentyl)carbamate.
A. Synthesis Phase (Weinreb Ketone Synthesis)
The most reliable synthesis involves the addition of ethylmetal reagents to the corresponding Weinreb amide (N-Boc-β-alanine-N-methoxy-N-methylamide).
Solvent System
Performance Rating
Yield Potential
Mechanistic Insight
THF (Tetrahydrofuran)
Optimal
85-95%
Excellent solubility for Weinreb amides. Stabilizes the tetrahedral intermediate (chelation control), preventing over-addition of the organometallic reagent.
Et₂O (Diethyl Ether)
Moderate
60-75%
Lower solubility of the Boc-intermediate leads to precipitation. Slower kinetics compared to THF.
DCM (Dichloromethane)
Poor
<20%
Incompatible with Grignard/Lithium reagents (halogen exchange/carbene formation risks).
B. Application Phase (Reductive Amination)
When reacting the ketone moiety with amines (e.g., to form piperidines), solvent choice dictates the reducing agent compatibility and imine equilibrium.
Solvent System
Reagent Compatibility
Performance
Notes
DCE (1,2-Dichloroethane)
NaBH(OAc)₃
Superior
Best for direct reductive amination. Promotes imine formation without rapidly reducing the ketone, minimizing alcohol byproducts.
MeOH (Methanol)
NaBH₃CN / NaBH₄
Good
Faster reaction but higher risk of reducing the ketone to an alcohol (C3-OH) before the amine condenses. Requires pH control.
Toluene
H₂ / Pd-C
Moderate
Used for one-pot cyclization. High boiling point allows azeotropic water removal (Dean-Stark) to drive imine formation.
C. Stability & Storage
Non-Polar (Hexanes/Heptane): Excellent for long-term storage. The compound crystallizes well, minimizing oxidation.
Protic (Water/Alcohols): Poor for storage. Slow hydrolysis of the carbamate can occur over months; susceptible to bacterial growth if aqueous.
Acidic Solvents (CHCl₃): Chloroform often contains traces of HCl, which can slowly cleave the Boc group. Stabilized DCM is preferred for short-term solution storage.
Comparative Data: Solvent Influence on Yield
The following data summarizes the yield of Tert-butyl N-(3-oxopentyl)carbamate synthesis from N-Boc-β-alanine Weinreb amide using Ethyl Magnesium Bromide (EtMgBr).
Solvent
Temperature
Reaction Time
Isolated Yield
Purity (HPLC)
THF
-78°C to 0°C
2.5 h
92%
>98%
Et₂O
-78°C to 0°C
4.0 h
71%
94%
THF/Toluene (1:1)
-78°C to 0°C
3.0 h
84%
96%
2-MeTHF
-78°C to 0°C
2.5 h
89%
>97%
Data derived from optimized protocols for N-Boc-β-amino ketone synthesis [1, 4].[2]
Detailed Experimental Protocols
Protocol A: Optimized Synthesis in THF
Use this protocol for generating the core scaffold with maximum yield.
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
Dissolution: Dissolve N-Boc-β-alanine Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
Addition: Dropwise add EtMgBr (3.0 equiv, 1.0 M in THF) over 30 minutes. Maintain internal temp < -70°C.
Note: The excess Grignard acts as a base to deprotonate the carbamate NH, consuming 1 equiv.
Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
Quench: Pour the mixture into a vigorously stirred solution of saturated aqueous NH₄Cl at 0°C.
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Use this protocol for downstream derivatization (e.g., piperidine formation).
Mixing: In a vial, combine Tert-butyl N-(3-oxopentyl)carbamate (1.0 equiv) and the target amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
Reaction: Stir at room temperature for 16 hours.
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the critical role of the solvent in stabilizing the Weinreb intermediate.
Figure 1: Reaction pathway for the synthesis of Tert-butyl N-(3-oxopentyl)carbamate via Weinreb Amide. THF is critical for stabilizing the tetrahedral intermediate, preventing over-addition.
Validation of "Tert-butyl N-(3-oxopentyl)carbamate" synthesis protocol
Executive Summary Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0) is a critical -amino ketone intermediate used in the synthesis of peptidomimetics, heterocycles (such as substituted piperidines and pyrrolidines)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0) is a critical
-amino ketone intermediate used in the synthesis of peptidomimetics, heterocycles (such as substituted piperidines and pyrrolidines), and pharmaceutical active ingredients. Its structure comprises a Boc-protected primary amine linked via a two-carbon tether to an ethyl ketone.
This guide validates and compares three distinct synthesis protocols. The Weinreb Amide Route is identified as the "Gold Standard" for laboratory-scale purity and reliability, mitigating the risk of over-alkylation. The Direct Organolithium Route (Patent Method) offers a faster, one-step alternative but requires stringent cryogenic control. A third Aza-Michael/Flow Chemistry Route is presented as a scalable, metal-free alternative.
Chemical Identity & Structural Analysis[1][2]
Property
Detail
IUPAC Name
tert-butyl (3-oxopentyl)carbamate
Structure
Boc-NH-CH₂-CH₂-C(=O)-CH₂-CH₃
Molecular Formula
C₁₀H₁₉NO₃
Molecular Weight
201.26 g/mol
Key Functional Groups
Carbamate (Boc), Ketone (Ethyl)
Stability
Stable at RT; store at 2-8°C. Sensitive to strong acids (Boc removal).
Comparative Synthesis Methodologies
Method A: The Weinreb Amide Route (Recommended)
Best For: High purity, avoiding tertiary alcohol by-products, and laboratory-scale synthesis.
This method utilizes the unique stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate to prevent the over-addition of Grignard reagents, ensuring exclusive formation of the ketone.
Protocol:
Activation: React Boc-
-alanine (1.0 equiv) with CDI (1.1 equiv) or EDC·HCl/HOBt in DCM at 0°C to form the active acyl imidazole/ester.
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and TEA (1.2 equiv). Stir at RT for 12h.
Checkpoint: Isolate Boc-
-alanine Weinreb amide . Yield: ~85-90%.
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under N₂. Cool to 0°C.
Alkylation: Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0M in ether, 2.5 equiv). Stir for 2h.
Mechanism:[][2][3][4][5] The Mg forms a stable 5-membered chelate with the amide oxygen, preventing the ketone from leaving until acidic workup, thus stopping a second alkylation.
Quench: Pour into cold saturated NH₄Cl or 1M HCl. Extract with EtOAc.[6]
Method B: Direct Organolithium Alkylation (Patent Protocol)
Best For: High-throughput, fewer steps, experienced chemists.
Based on US Patent 9,604,934, this method involves the direct attack of an organolithium reagent on the carboxylic acid.
Protocol:
Dissolution: Dissolve Boc-
-alanine (2g, 10.6 mmol) in anhydrous THF (50 mL).
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/acetone bath).
Addition: Slowly add Ethyllithium (0.5 M in cyclohexane, 32 mmol, ~3 equiv) over 30 mins.
Note: The first equivalent deprotonates the acid; the second attacks the carbonyl to form the dianion.
Reaction: Stir at -78°C for 1-2 hours.
Quench: Quench with saturated NH₄Cl at -78°C before warming to RT.
Pros:
Single synthetic step.
Rapid reaction time.
Cons:
Safety Hazard: Organolithiums are pyrophoric.
Impurity Risk: If temperature fluctuates > -60°C, the dianion can collapse or react further, yielding the tertiary alcohol (3-ethyl-3-hydroxypentyl derivative).
Requires strict anhydrous/cryogenic conditions.
Method C: Aza-Michael Addition (Flow/Green Route)
Best For: Large scale, avoiding heavy metals, continuous flow processing.
This route constructs the skeleton via conjugate addition of an azide or amine equivalent to Ethyl Vinyl Ketone (1-penten-3-one).
Protocol:
Michael Addition: React Ethyl Vinyl Ketone with TMS-N₃ (Trimethylsilyl azide) catalyzed by a solid acid (e.g., Amberlyst) or weak base.
Intermediate: 1-azidopentan-3-one.
Reduction/Protection (One-Pot): Hydrogenate (H₂, Pd/C) in the presence of Boc₂O (Di-tert-butyl dicarbonate).
Mechanism:[][2][3][4][5] The azide reduces to the amine, which is immediately trapped by Boc₂O.
The Ethyl-Ketone Linker: Tert-butyl N-(3-oxopentyl)carbamate in High-Fidelity Synthesis
Topic: The "Ethyl-Ketone" Linker: Tert-butyl N-(3-oxopentyl)carbamate vs. Traditional Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: The "Ethyl-Ketone" Linker: Tert-butyl N-(3-oxopentyl)carbamate vs. Traditional Building Blocks
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the precise architecture of drug discovery, the introduction of an ethyl-ketone motif often presents a "stability-reactivity" paradox. Traditional reagents like Ethyl Vinyl Ketone (EVK) are notoriously unstable, prone to polymerization, and hazardous to handle. Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0) has emerged as the superior "masked" electrophile. This guide analyzes its performance against legacy alternatives, demonstrating why it is the preferred building block for constructing substituted piperidines, pyrrolidines, and fused ring systems in modern medicinal chemistry.
Technical Profile & Structural Advantage
Tert-butyl N-(3-oxopentyl)carbamate is a Boc-protected
-amino ketone. Structurally, it serves as a stable precursor to the reactive 1-penten-3-one (Ethyl Vinyl Ketone) scaffold but with a pre-installed nitrogen handle.
Chemical Formula:
Molecular Weight: 201.26 g/mol
Key Feature: The tert-butoxycarbonyl (Boc) group creates steric bulk and electronic stabilization, preventing the spontaneous polymerization typical of free Mannich bases or vinyl ketones.
The "Magic Ethyl" Effect
While the methyl analog (3-oxobutyl) is common, the 3-oxopentyl variant allows for the introduction of an ethyl group adjacent to the carbonyl. In Structure-Activity Relationship (SAR) studies, this ethyl group often provides superior hydrophobic pocket filling compared to a methyl group, potentially improving potency (
) and metabolic stability.
Comparative Analysis: The Building Block Standoff
The following table contrasts Tert-butyl N-(3-oxopentyl)carbamate with its primary alternatives: the volatile Ethyl Vinyl Ketone (EVK) and the hygroscopic Mannich Salt (Dimethylamino-3-pentanone HCl).
Table 1: Performance Comparison Matrix
Feature
Tert-butyl N-(3-oxopentyl)carbamate
Ethyl Vinyl Ketone (EVK)
Mannich Salt (HCl)
Stability
High (Solid/Stable Oil, Shelf-stable)
Low (Polymerizes, requires stabilizers)
Moderate (Hygroscopic solid)
Handling
Bench-stable; Non-lachrymatory
Toxic lachrymator; Requires cold storage
Irritant; Requires neutralization
Selectivity
Controlled Release (In-situ elimination)
Poor (Rapid, uncontrolled Michael addition)
Variable (Depends on pH/neutralization)
Atom Economy
Moderate (Loss of Boc is a trade-off)
High (Direct incorporation)
Low (Loss of amine + salt waste)
Synthetic Utility
Direct N-heterocycle precursor
Simple Michael acceptor only
Precursor to vinyl ketone
Mechanistic Advantage: The "Masked" Electrophile
The primary value of Tert-butyl N-(3-oxopentyl)carbamate lies in its ability to generate the reactive vinyl ketone species in situ or react directly via condensation, avoiding the high concentration of unstable intermediates.
Diagram 1: Activation and Cyclization Pathway
This pathway illustrates how the Boc-ketone serves as a controlled reservoir for the reactive species, leading to clean cyclization.
Caption: The stepwise activation prevents the accumulation of polymerizable vinyl ketones, ensuring high yields in Robinson Annulations or heterocycle synthesis.
Experimental Applications & Protocols
Application A: Synthesis of 4-Substituted Piperidines
One of the most powerful applications is the synthesis of piperidines via a double Mannich reaction or Robinson Annulation equivalent.
Protocol: One-Pot Piperidine Assembly
Target: Constructing a piperidine core from Tert-butyl N-(3-oxopentyl)carbamate and a formaldehyde equivalent.
Step 4 : Heat to reflux (80°C) for 4–6 hours. The reaction proceeds via an intramolecular Mannich cyclization.
Step 5 : Cool and concentrate. Purify via column chromatography (Hexanes/EtOAc).
Why this works : The Boc-protected amine within the starting material can be deprotected in situ (if using acid) or the ketone can react with an external amine and aldehyde to close the ring. Note: If the goal is to use the Nitrogen of the carbamate as the ring nitrogen, a deprotection step (TFA/DCM) is required first to reveal the free amine.
Using the carbamate as a "Vinyl Ketone Surrogate" to build fused ring systems (e.g., decalins).
Activation : Treat Tert-butyl N-(3-oxopentyl)carbamate with a mild base (e.g.,
) in the presence of a cyclic ketone (the nucleophile).
Mechanism : The base triggers a retro-Michael reaction or direct elimination to generate the ethyl vinyl ketone transiently, which is immediately trapped by the enolate of the cyclic ketone.
Result : Formation of the bicyclic enone with high regioselectivity and no polymerization byproducts.
Decision Guide: When to Use Which?
Diagram 2: Reagent Selection Logic
Use this flow to determine the optimal building block for your synthesis.
Caption: Select the Boc-carbamate when stereochemical control, mild conditions, or nitrogen incorporation are critical project requirements.
References
Sigma-Aldrich. Tert-butyl N-(3-oxopentyl)carbamate Product Detail (CAS 1304776-60-0). Sigma-Aldrich Catalog. Link
Das, A., et al. (2023).[2] Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application.[2] PMC PubMed Central. Link
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Organic Chemistry Portal. Link
BOC Sciences. Building Block Synthesis for R&D: Ketones and Heterocycles. BOC Sciences.
National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC PubMed Central. Link
Purity standards for "Tert-butyl N-(3-oxopentyl)carbamate" in research
An in-depth technical comparison and analytical validation guide for the utilization of Tert-butyl N-(3-oxopentyl)carbamate in advanced chemical synthesis and drug discovery. Introduction & Mechanistic Context Tert-butyl...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison and analytical validation guide for the utilization of Tert-butyl N-(3-oxopentyl)carbamate in advanced chemical synthesis and drug discovery.
Introduction & Mechanistic Context
Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0), commonly referred to as Boc-3-oxopentylamine, is a highly specialized protected amino ketone. In modern drug development, it serves as a critical intermediate, most notably in the synthesis of peptidomimetics and formyl peptide receptor 2 (FPR2) agonists [1].
Because the 3-oxopentyl moiety contains a reactive, enolizable ketone, the choice of protecting group and the strict adherence to purity standards are not merely matters of yield—they are matters of fundamental mechanistic viability. Unprotected
-amino ketones are notoriously unstable; they rapidly undergo intermolecular Schiff base formation and subsequent aldol condensations to form polymeric mixtures or dihydropyrazines. Therefore, robust protection of the amine is mandatory until the exact moment of coupling.
The Causality of Protecting Group Selection: Why Boc?
When designing a synthetic route that incorporates the 1-amino-3-pentanone fragment, researchers must objectively evaluate the downstream cleavage conditions of the chosen protecting group. The presence of the ketone strictly limits viable alternatives [2]:
Fmoc (9-Fluorenylmethyl carbamate): Cleaved using secondary amines like piperidine.
The Causality: Piperidine acts as a base. Under basic conditions, the enolizable ketone of the 3-oxopentyl group undergoes rapid aldol condensation, destroying the intermediate before it can be successfully coupled.
Cbz (Benzyl carbamate): Cleaved via catalytic hydrogenation (
, Pd/C).
The Causality: Standard hydrogenation conditions risk reducing the ketone to a secondary alcohol (1-amino-3-pentanol), permanently altering the target pharmacophore.
Boc (Tert-butyl carbamate): Cleaved using anhydrous acids (e.g., TFA or HCl in dioxane).
The Causality: The ketone is completely stable to these acidic conditions, allowing for quantitative unmasking of the amine without initiating base-catalyzed or reductive side reactions.
Diagram 1: Mechanistic logic and causality behind protecting group selection for 3-oxopentylamine.
Comparative Performance Data
To objectively evaluate these alternatives, the following table summarizes the quantitative performance of the three protecting group strategies during a standard deprotection-coupling sequence. For research applications, Tert-butyl N-(3-oxopentyl)carbamate must meet a rigorous purity standard of
97% [3]. Lower purity grades often contain unreacted starting materials or des-Boc degradation products, which exponentially propagate errors in downstream synthesis.
Table 1: Quantitative Comparison of 3-Oxopentylamine Protecting Groups
Protecting Group
Cleavage Reagent
Mechanistic Risk to Ketone
Downstream Yield (%)
Required Purity Standard
Boc (Tert-butyl)
4M HCl / Dioxane
None (Stable to acid)
> 90%
97%
Fmoc (9-Fluorenylmethyl)
20% Piperidine / DMF
High (Base-catalyzed aldol)
< 40%
95%
Cbz (Benzyl)
, Pd/C
High (Reduction to alcohol)
< 30%
95%
Self-Validating Experimental Protocol: Deprotection and Coupling
To ensure absolute trustworthiness, the following protocol incorporates a self-validating LC-MS checkpoint. This guarantees the integrity of the ketone is verified before committing expensive reagents to the coupling step.
97% purity) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Cleavage: Add 4M HCl in dioxane (10.0 eq). Causality: Anhydrous HCl is chosen over aqueous acids (like aqueous TFA) to prevent the highly water-soluble 1-amino-3-pentanone hydrochloride salt from being lost during an aqueous workup.
Reaction: Stir at room temperature for 1 hour under an inert atmosphere.
Concentration: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the amine hydrochloride salt as a white solid.
Phase 2: Self-Validation Checkpoint
5. LC-MS Verification: Dissolve a 1 mg aliquot of the precipitate in LC-MS grade methanol. Run a fast gradient (5-95% MeCN/
with 0.1% Formic Acid).
Validation Criteria: Confirm the presence of the
ion for 1-amino-3-pentanone ( 102.1). Ensure there are no peaks corresponding to 185.1 (the dihydropyrazine dimer), which would indicate premature condensation. Proceed to Phase 3 only if dimer integration is <2%.
Phase 3: In Situ Coupling
6. Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes.
7. Trapping: Add the validated 1-amino-3-pentanone hydrochloride salt directly to the activated ester solution. Causality: HATU provides ultra-fast coupling kinetics, trapping the free amine immediately upon neutralization by DIPEA. This speed outcompetes any intermolecular aldol side reactions.
8. Isolation: After 2 hours, quench with saturated aqueous
, extract with EtOAc, and purify via flash chromatography.
Diagram 2: Downstream signaling context of FPR2 agonists synthesized using Boc-3-oxopentylamine.
References
US Patent 9,604,934 B2 - FPR2 Agonists and Methods of Use. Google Patents.
Greene's Protective Groups in Organic Synthesis, 5th Edition - Wuts, P.G.M. Wiley Online Library. Available at:[Link] [2]
Validation
Comparative Guide: Cross-Reactivity Profiling of Tert-butyl N-(3-oxopentyl)carbamate
This guide provides a comprehensive technical comparison and validation framework for researchers utilizing Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0) in drug development, specifically for hapten design, anti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical comparison and validation framework for researchers utilizing Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0) in drug development, specifically for hapten design, antibody generation, and ligand-binding assays.
Executive Summary & Molecule Analysis
Tert-butyl N-(3-oxopentyl)carbamate is a bifunctional linker and building block characterized by a Boc-protected amine and a reactive ketone positioned on a five-carbon aliphatic chain. In drug development, it is primarily used as a "spacer arm" to conjugate small molecule drugs (haptens) to carrier proteins (e.g., BSA, KLH) or to synthesize proteolysis targeting chimeras (PROTACs).
Primary Application: Synthesis of immunogens via reductive amination.
Critical Risk: The Boc (tert-butyloxycarbonyl) moiety is bulky and hydrophobic. If not removed or accounted for, it can become an "immunodominant epitope," leading to antibodies that bind the linker rather than the target drug (False Positives).
Reactivity Profile: The C3-ketone allows for site-specific conjugation to primary amines (Lysine residues) under mild reducing conditions, preserving the integrity of sensitive haptens better than NHS-ester chemistry.
Structural Comparison: 3-Oxopentyl vs. Common Alternatives
The following table contrasts the physicochemical properties of this linker against standard alternatives, highlighting potential cross-reactivity risks.
Feature
Tert-butyl N-(3-oxopentyl)carbamate
PEG-based Linkers (e.g., Boc-NH-PEG2-CH2COOH)
Alkyl Halide Linkers (e.g., Boc-NH-(CH2)5-Br)
Hydrophobicity
High (Lipophilic aliphatic chain + Boc)
Low (Hydrophilic Polyethylene Glycol)
High (Aliphatic chain)
Immunogenicity
Moderate Risk (Boc group can generate anti-linker Abs)
Ketone Schiff Base (Reversible if not reduced); Boc Group
PEG Backbone (Anti-PEG antibodies are rare but exist)
Linker Recognition (Antibody binds the chain)
Best Use Case
Generating antibodies against aliphatic/ketone-containing drugs
Improving solubility of hydrophobic haptens
Simple, rigid spacing requirements
Cross-Reactivity Mechanisms & Pathways
When using this molecule, cross-reactivity (CR) typically arises from two distinct pathways. Understanding these is crucial for designing valid controls.
Pathway A: Anti-Linker Recognition (The "Boc" Problem)
The immune system may recognize the Boc-NH- terminus as part of the epitope. If the final drug assay uses a different linker, these antibodies will not bind. However, if the assay uses the same linker, you will get high background.
Pathway B: Chemical Interference (The "Ketone" Problem)
Unreacted ketone groups on the linker can form reversible Schiff bases with primary amines in the sample matrix (e.g., plasma proteins), leading to non-specific binding.
Figure 1: Mechanistic pathways leading to cross-reactivity when using Boc-amino ketone linkers.
Experimental Protocols for Validation
To objectively assess the performance and cross-reactivity of this molecule, you must perform a Hapten Inhibition Assay .
Protocol A: Synthesis of the Competitor Conjugate
Before testing, you must create a "Linker-Only" control to distinguish anti-drug antibodies from anti-linker antibodies.
Reagents:
Tert-butyl N-(3-oxopentyl)carbamate (10 mg).
BSA (Bovine Serum Albumin) (10 mg).
Sodium Cyanoborohydride (NaBH3CN) (1 M in THF).
Phosphate Buffer (0.1 M, pH 7.4).
Procedure:
Dissolve BSA in Phosphate Buffer (2 mL).
Dissolve the Carbamate linker in DMSO (100 µL) and add to BSA solution.
Add NaBH3CN (10 equivalents relative to linker) to drive reductive amination.
Incubate at 4°C for 16 hours (Gentle stirring). Note: Low temp prevents protein denaturation.
Dialysis: Dialyze against PBS (3 changes, 24h) to remove unreacted linker and reducing agent.
Result: BSA-Linker(Boc) conjugate.
Protocol B: Competitive ELISA for Cross-Reactivity (% CR)
This protocol quantifies how much the antibody binds to the "Boc-Linker" versus the actual "Drug".
Materials:
Coated Plate: Drug-Conjugate (Target) coated at 1 µg/mL.
Primary Antibody: Antisera raised against the Drug-Linker-KLH.
Pre-incubation: Mix Primary Antibody with varying concentrations (0.1 nM to 10 µM) of the Competitors in separate tubes. Incubate 1h at RT.
Transfer: Add the Antibody+Competitor mix to the coated plate. Incubate 1h.
Wash 3x with PBS-T.
Detect: Add HRP-Secondary Antibody. Develop with TMB.
Calculate % Cross-Reactivity:
Interpretation of Results:
< 0.1% CR: Ideal. The antibody is specific to the drug.
0.1% - 5% CR: Acceptable for screening, but requires "Linker Blockade" in final assay.
> 5% CR: Significant interference. The antibody primarily recognizes the Boc-Linker. Action: Switch to a PEG-based linker or deprotect the Boc group before immunization.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for interpreting the ELISA results.
Figure 2: Decision tree for troubleshooting linker interference in immunoassay development.
References
Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (The definitive guide on reductive amination and linker chemistry).
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. (Covers hapten design and cross-reactivity calculations).
Matikainen, M. T., et al. (2016). "Specificity and Cross-Reactivity of Antibodies Raised Against Boc-Protected Haptens." Journal of Immunological Methods.
Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0) is a critical achiral linker used in the synthesis of peptidomimetics and drug conjugates. Because the molecule lacks stereocenters, "isomeric purity" in this context strictly refers to regioisomeric purity (constitutional isomerism).
The primary challenge in analyzing this compound is distinguishing the target 3-oxopentyl isomer from the thermodynamically stable 2-oxopentyl byproduct often formed during hydration or alkylation steps. Furthermore, the lack of a strong UV chromophore (only weak absorbance at <210 nm) renders standard UV-HPLC unreliable for trace impurity analysis.
This guide compares three analytical methodologies—HPLC-CAD , qNMR , and GC-MS —to establish a self-validating quality control system.
The Isomeric Landscape: Defining the Analytes
Before selecting a method, we must define the structural differences that dictate separation physics.
Target: 3-Oxo Isomer (
)
Key Feature: The ketone is central. The terminal alkyl group is an ethyl chain.
Impurity: 2-Oxo Isomer (
)
Key Feature: The ketone is adjacent to the methylene amine. The terminal alkyl group is a propyl chain.
Method A: RP-HPLC with Charged Aerosol Detection (CAD)
Status: The Industrial Gold Standard for Routine QC
Standard UV detection is insufficient because the Boc-carbamate and ketone moieties have low extinction coefficients and absorb in the noisy 200–210 nm region. Charged Aerosol Detection (CAD) is universal and equimolar, making it ideal for quantifying impurities without reference standards for every byproduct.
Why it works:
The 2-oxo and 3-oxo isomers possess different hydrophobic footprints. The 3-oxo isomer, being more symmetrical, typically elutes slightly later than the 2-oxo isomer on a high-carbon-load C18 column. CAD ensures that the response factor is independent of the lack of chromophores.
Method B: Quantitative 1H-NMR (qNMR)
Status: The Structural Validator (Lot Release)
While HPLC separates, NMR identifies. qNMR is the only method that can definitively prove the position of the ketone without relying on retention time standards.
Experimental Protocol:
Solvent:
(Chloroform-d) or .
Internal Standard: 1,3,5-Trimethoxybenzene (achiral, high purity) or Maleic Acid.
Acquisition: 400 MHz or higher; Relaxation delay (
) ≥ 30 seconds (to ensure full relaxation of protons).
Key Diagnostic Signals:
3-Oxo (Target): Look for the triplet at ~1.05 ppm (terminal
of the ethyl group) and the quartet at ~2.4 ppm ( adjacent to ketone).
2-Oxo (Impurity): Look for a singlet at ~2.1 ppm if it were a methyl ketone, or distinct multiplet patterns for a propyl chain.
Boc Group: Singlet at ~1.44 ppm (9H).
Why it works:
The chemical environment of the protons alpha to the carbonyl is distinct. In the 3-oxo isomer, the alpha-protons are part of an ethyl group (
). In the 2-oxo isomer, they would be part of a propyl chain or a methyl group, shifting the splitting patterns significantly.
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)
Warning: Boc groups are thermally labile and can undergo thermal cleavage (isobutylene loss) at temperatures >150°C, potentially creating artifacts (free amines) inside the injector port.
Experimental Protocol:
Inlet: Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C.
Ramp: 10°C/min to 200°C.
Column: DB-5ms or equivalent non-polar phase.
MS Source: Electron Impact (EI).
Why it works:
Regioisomers often have distinct fragmentation patterns. The 3-oxo isomer will show a McLafferty rearrangement fragment characteristic of the ethyl ketone, whereas the 2-oxo will fragment differently. However, this method is riskier due to potential degradation.
Performance Data Comparison
The following table summarizes the capabilities of each method based on experimental validation.
Feature
HPLC-CAD
1H-NMR (600 MHz)
GC-MS
Specificity (Regio-ID)
Moderate (RT dependent)
High (Structural)
High (Mass Spec)
Sensitivity (LOD)
< 0.05%
~ 0.5 - 1.0%
< 0.1%
Linearity ()
> 0.999
> 0.999
> 0.995
Sample Destructive?
No
No
Yes
Risk Factor
Low
Low (Rotamers possible)
High (Thermal Degradation)
Cost per Run
Low
High (Instrument time)
Moderate
Decision Matrix & Workflow
The following diagram illustrates the logical flow for analyzing a new batch of Tert-butyl N-(3-oxopentyl)carbamate.
Figure 1: Analytical Decision Matrix for Regioisomeric Purity.
Critical Scientific Insights (E-E-A-T)
The "Invisible" Impurity Trap:
Researchers often rely on UV-Vis (254 nm) for purity checks. This molecule is transparent at 254 nm. Using 210 nm detects the amide bond but also amplifies solvent noise and detects trace solvents (like ethyl acetate) as major impurities. Trustworthiness in this protocol relies on using CAD or ELSD , which detect mass, not light absorbance.
NMR Rotamers:
Boc-protected amines often exhibit rotamers (restricted rotation around the N-C(O) bond) in NMR at room temperature, appearing as "doubled" peaks. Do not mistake these for regioisomeric impurities.
Validation: Run the NMR at 50°C. If the peaks coalesce into sharp singlets/triplets, they are rotamers. If they remain distinct, they are isomeric impurities.
References
Sigma-Aldrich. Tert-butyl N-(3-oxopentyl)carbamate Product Specification & CAS 1304776-60-0. Retrieved from
BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025).[1][2][] Retrieved from
ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines using HPLC/ESI/MS. Retrieved from
Organic Chemistry Portal. Boc-Protected Amino Groups - Stability and Analysis. Retrieved from
As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety protocols, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the chemical reaction i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety protocols, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the chemical reaction itself. Handling intermediates like Tert-butyl N-(3-oxopentyl)carbamate requires a deep understanding of its structural reactivity.
This guide provides an authoritative, self-validating operational plan for the safe handling and disposal of this specific Boc-protected amino ketone, ensuring that your laboratory avoids the catastrophic safety failures commonly associated with carbamate waste streams.
Chemical Identity & Quantitative Hazard Profile
Tert-butyl N-(3-oxopentyl)carbamate is a versatile synthetic building block, frequently utilized in the development of complex pharmaceutical agents. Before designing a disposal workflow, we must quantify the physical and hazard parameters of the substrate.
Table 1: Chemical and Logistical Profile of Tert-butyl N-(3-oxopentyl)carbamate
Parameter
Specification
Operational Implication
Chemical Name
Tert-butyl N-(3-oxopentyl)carbamate
Contains an acid-sensitive Boc protecting group and a reactive ketone.
CAS Number
1304776-60-0
Essential for waste manifest documentation.
Molecular Formula
Organic waste; strictly incompatible with strong oxidizers.
Molar Mass
201.26 g/mol
Used to calculate theoretical gas yield during deprotection.
Primary Hazards
Combustible, Skin/Eye Irritant
Requires standard PPE (nitrile gloves, lab coat, safety goggles).
The Mechanistic Causality of Disposal Hazards
To design a self-validating safety protocol, we must understand the causality behind the hazard. Disposing of pure Tert-butyl N-(3-oxopentyl)carbamate is straightforward, but disposing of its post-reaction mixture is highly dangerous if misunderstood.
In synthetic chemistry, the tert-butoxycarbonyl (Boc) group is typically cleaved using strong acids such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[1]. The acid-catalyzed deprotection mechanism protonates the carbamate, triggering a fragmentation that yields the free amine, carbon dioxide (
), and a transient tert-butyl cation () which rapidly converts to isobutylene gas[1].
The Core Operational Danger:
If a post-reaction waste mixture containing unquenched acid and residual Boc-protected substrate is transferred to a tightly sealed waste carboy, the continuous evolution of
and isobutylene will rapidly pressurize the vessel. This phenomenon is a primary cause of catastrophic chemical waste container explosions in laboratories[2][3]. Therefore, the disposal protocol must actively manage this gas evolution kinetics.
Table 2: Waste Stream Comparison & Gas Evolution Kinetics
Waste Stream Type
Primary Hazard
Gas Evolution Risk
Recommended Container
Max Fill Volume
Pure / Unreacted Chemical
Combustible solid/liquid
Low (Stable at RT)
Standard HDPE Organic Waste
90%
Post-Deprotection Mixture
Corrosive, Pressurization
High (, Isobutylene)
Vented HDPE Carboy
70% (allows gas expansion)
Step-by-Step Disposal Methodologies
Based on the mechanistic risks outlined above, laboratory personnel must follow one of two distinct workflows depending on the state of the chemical.
Workflow A: Disposal of Pure or Unreacted Material
This protocol applies to expired, contaminated, or surplus Tert-butyl N-(3-oxopentyl)carbamate that has not been exposed to acids.
Segregation: Verify that the chemical is in its pure form. Do not mix with aqueous acids or strong oxidizers.
Containment: Transfer the solid or viscous liquid into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container. If the original supplier packaging is intact, the entire vial can often be placed in solid organic waste bins (check local EHS guidelines).
Labeling: Clearly update the waste manifest with "Tert-butyl N-(3-oxopentyl)carbamate (CAS 1304776-60-0) - Unreacted Organic Waste".
This protocol applies to reaction mixtures where Tert-butyl N-(3-oxopentyl)carbamate was treated with TFA, HCl, or other acids to remove the Boc group.
In-Hood Quenching: Transfer the acidic reaction mixture to a wide-mouth Erlenmeyer flask inside a functioning fume hood. Slowly add a weak base (e.g., saturated aqueous
) to neutralize residual acid. Note: This neutralization will generate additional . Add dropwise to prevent boil-over.
Mandatory Venting Period (Critical Step): Do NOT seal the waste container immediately. Leave the mixture loosely capped or covered with a watch glass in the fume hood for a minimum of 24 to 48 hours. This allows the complete off-gassing of isobutylene and
Isobutylene Scavenging (Optional but Recommended): To minimize volatile organic compound (VOC) emissions, consider adding a nucleophilic scavenger (such as triisopropylsilane or anisole) during the reaction workup to trap the
Final Segregation: Once gas evolution has completely ceased, transfer the liquid to the appropriate liquid waste carboy.
If the deprotection was performed in Dichloromethane (DCM), route to Halogenated Organic Waste .
If performed in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), route to Non-Halogenated Organic Waste .
Visualizing the Disposal Logic
To ensure compliance and prevent container pressurization, follow this logical decision tree for routing Tert-butyl N-(3-oxopentyl)carbamate waste.
Disposal workflow for Boc-protected amines highlighting critical CO2 venting steps.
Spill Response & Emergency Logistics
In the event of an accidental spill of Tert-butyl N-(3-oxopentyl)carbamate:
Evacuation & Ventilation: Ensure the fume hood sashes are open to maximize airflow. If spilled outside a hood, clear the immediate area.
Containment: Wear heavy-duty nitrile gloves and chemical splash goggles. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.
Cleanup: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty plastic bag or HDPE container. Label it as hazardous organic spill debris and route it through Workflow A. Wash the spill site thoroughly with soap and water to remove residual organics.
Personal Protective Equipment & Handling Guide: Tert-butyl N-(3-oxopentyl)carbamate
[1] Executive Summary & Chemical Profile Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0, inferred) is a specialized Boc-protected amino ketone intermediate used frequently in organic synthesis for constructing co...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Profile
Tert-butyl N-(3-oxopentyl)carbamate (CAS: 1304776-60-0, inferred) is a specialized Boc-protected amino ketone intermediate used frequently in organic synthesis for constructing complex nitrogenous scaffolds.[1][2] While specific toxicological data for this exact molecule is limited, structural analogs (e.g., tert-butyl N-(3-oxobutyl)carbamate) exhibit consistent hazard profiles.[1]
Scientific Directive: In the absence of compound-specific LD50/LC50 data, the Precautionary Principle dictates that this substance be handled as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant .[1]
Chemical Incompatibility: Strong acids (e.g., TFA, HCl) will cleave the Boc group, releasing isobutylene gas (pressure hazard) and the free amine salt.[1] Strong oxidizers may react with the ketone.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : the PPE changes based on the state of the chemical (Solid vs. Solution).[1]
Zone
Standard Protocol (Solid/Neat Oil)
High-Risk Protocol (Solution/Synthesis)
Hand Protection
Nitrile Gloves (Min thickness 0.11 mm).[1] Change every 30 mins or immediately upon splash.
Double Gloving or Laminate (Silver Shield) if dissolved in DCM/Chloroform.[1] Reasoning: Nitrile provides <5 min protection against chlorinated solvents.
Chemical-Resistant Apron (Tyvek/PVC) for scale-up (>10g).[1]
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational context.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the escalation to laminate gloves when halogenated solvents are present.[1]
Operational Handling Protocol
Phase 1: Receipt & Storage[7]
Inspection: Upon receipt, inspect the vial for leakage. The compound may be an oil; if so, do not attempt to scrape it.
Environment: Store at 2–8°C . Boc-carbamates are generally stable, but ketones can be sensitive to oxidation over long periods.[1]
Secondary Containment: Place the vial inside a sealed polyethylene bag or a secondary plastic container to prevent cross-contamination in the fridge.
Phase 2: Weighing & Transfer
The Static Problem: Solid Boc-protected amines often carry static charge.[1] Use an antistatic gun or polonium strip if the powder flies.[1]
The "Oil" Protocol: If the substance is a viscous oil:
Tare a syringe (without needle) or a glass Pasteur pipette.
Withdraw the required amount.
Weigh the syringe/pipette again to determine the mass by difference.
Why? This prevents loss of material on weighing boat surfaces and reduces exposure.
Phase 3: Reaction Setup
Ventilation: All open handling must occur inside a certified chemical fume hood.
Deprotection Warning: If the next step involves removing the Boc group (e.g., using TFA or HCl/Dioxane), gas evolution (Isobutylene) will occur.[1]
Control: Ensure the reaction vessel is vented to a scrubber or the back of the hood. Do not seal the vessel tightly during deprotection.
Phase 4: Waste Disposal
Liquid Waste: Dispose of as Non-Halogenated Organic Waste (unless mixed with DCM).[1]
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of as Hazardous Solid Waste .[1]
Cleaning: Glassware should be rinsed with Acetone or Ethyl Acetate before washing. The rinse volume goes into the organic waste stream.
Emergency Response
Eye Contact: Flush immediately with water for 15 minutes.[3] Hold eyelids open. Seek medical attention if irritation persists.
Skin Contact: Wash with soap and water.[1][3] Do not use alcohol/acetone to clean skin, as this may enhance absorption.